WYE-687 dihydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N8O3.2ClH/c1-38-28(37)31-22-6-4-21(5-7-22)25-32-26(35-13-15-39-16-14-35)24-18-30-36(27(24)33-25)23-8-11-34(12-9-23)19-20-3-2-10-29-17-20;;/h2-7,10,17-18,23H,8-9,11-16,19H2,1H3,(H,31,37);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJPHAXLAKKXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)CC5=CN=CC=C5)C(=N2)N6CCOCC6.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34Cl2N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
WYE-687 Dihydrochloride: A Technical Guide to its Mechanism of Action as a Dual mTORC1/mTORC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WYE-687 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR). This technical guide provides an in-depth analysis of the mechanism of action of WYE-687, detailing its effects on both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). The document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the signaling pathways and experimental workflows involved.
Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
WYE-687 exerts its biological effects through the direct inhibition of the kinase activity of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] Unlike allosteric inhibitors such as rapamycin, which primarily target mTORC1, WYE-687 is an ATP-competitive inhibitor, binding to the ATP-binding pocket of the mTOR kinase domain. This mode of action allows it to effectively inhibit both mTORC1 and mTORC2.[2][3][4]
The dual inhibition of mTORC1 and mTORC2 by WYE-687 leads to a comprehensive blockade of mTOR signaling. Inhibition of mTORC1 disrupts downstream signaling pathways that control protein synthesis, cell growth, and autophagy. Concurrently, inhibition of mTORC2 primarily affects cell survival and cytoskeletal organization through its regulation of Akt and other AGC kinases.[5][6]
Quantitative Inhibition Data
The inhibitory potency of WYE-687 against mTOR and other related kinases has been determined through various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 | Assay Type | Reference |
| mTOR | 7 nM | Recombinant mTOR enzyme assay | [1][2][3][4] |
| PI3Kα | 81 nM (>100-fold selectivity over mTOR) | Kinase Assay | [1][2][3][4] |
| PI3Kγ | 3.11 μM (>500-fold selectivity over mTOR) | Kinase Assay | [2][4] |
Impact on mTORC1 Signaling and Cap-Dependent Translation
Inhibition of mTORC1 by WYE-687 has profound effects on the regulation of protein synthesis, a critical process for cell growth and proliferation. mTORC1 promotes cap-dependent translation by phosphorylating and inactivating the translational repressors, eukaryotic initiation factor 4E-binding proteins (4E-BPs), and by phosphorylating and activating the S6 kinases (S6Ks).[7]
By inhibiting mTORC1, WYE-687 prevents the hyperphosphorylation of 4E-BP1. Hypophosphorylated 4E-BP1 binds to the cap-binding protein eIF4E, preventing the assembly of the eIF4F initiation complex at the 5' cap of mRNAs. This leads to a global reduction in cap-dependent translation.[8][9] Furthermore, the inhibition of S6K1 by WYE-687 further contributes to the suppression of protein synthesis.[5]
Impact on mTORC2 Signaling
WYE-687's inhibition of mTORC2 disrupts key signaling events that regulate cell survival and cytoskeletal dynamics. A primary substrate of mTORC2 is Akt (also known as Protein Kinase B). mTORC2 phosphorylates Akt at Serine 473, which is required for its full activation.[5] By blocking this phosphorylation event, WYE-687 attenuates Akt signaling, leading to decreased cell survival and the induction of apoptosis.[5][6]
Cellular Consequences of WYE-687 Treatment
The dual inhibition of mTORC1 and mTORC2 by WYE-687 results in a range of anti-proliferative and pro-apoptotic effects in cancer cells. These include:
-
G1 Cell Cycle Arrest: By inhibiting protein synthesis and other growth-related processes, WYE-687 can induce a halt in the G1 phase of the cell cycle.[1]
-
Apoptosis: The attenuation of Akt survival signaling through mTORC2 inhibition, coupled with the overall cellular stress from mTORC1 inhibition, can trigger programmed cell death.[5][10]
-
Inhibition of Angiogenesis: WYE-687 has been shown to down-regulate the expression of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of WYE-687.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR and the inhibitory effect of WYE-687.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant FLAG-tagged mTOR enzyme is diluted in kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin (B8822318) LR, and 100 µg/mL BSA).[3]
-
The substrate, His6-tagged S6K1, is prepared in the same buffer.[3]
-
-
Inhibitor Preparation:
-
WYE-687 dihydrochloride is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.
-
-
Kinase Reaction:
-
In a 96-well plate, the diluted mTOR enzyme is mixed with the WYE-687 dilutions or DMSO (vehicle control).[3]
-
The kinase reaction is initiated by adding a mixture of ATP and His6-S6K1 to a final concentration of 100 µM and 1.25 µM, respectively.[3]
-
The reaction is incubated for 2 hours at room temperature with gentle shaking.[3]
-
-
Detection (DELFIA):
-
The reaction is stopped by adding a stop buffer (20 mM HEPES pH 7.4, 20 mM EDTA, 20 mM EGTA).[3]
-
The reaction mixture is transferred to a nickel-coated plate to capture the His6-S6K1 substrate.[3]
-
After washing, a Europium-labeled anti-phospho-S6K1 (Thr389) antibody is added and incubated for 1 hour.[3]
-
After further washing, DELFIA Enhancement solution is added, and the time-resolved fluorescence is measured.[3]
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined.
-
Cell Viability (MTT) Assay
This assay measures the effect of WYE-687 on the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding:
-
Cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
-
Compound Treatment:
-
Cells are treated with various concentrations of WYE-687 or DMSO (vehicle control) for a specified period (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition:
-
Formazan (B1609692) Solubilization:
-
The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with WYE-687.
Methodology:
-
Cell Treatment and Lysis:
-
Cells are treated with WYE-687 or DMSO for the desired time.
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
-
Protein Quantification:
-
The protein concentration of the lysates is determined using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[12]
-
-
Immunoblotting:
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]
-
Conclusion
This compound is a potent, ATP-competitive dual inhibitor of mTORC1 and mTORC2. Its mechanism of action involves the comprehensive shutdown of mTOR signaling, leading to the inhibition of cap-dependent translation, cell cycle arrest, and the induction of apoptosis. The experimental protocols detailed in this guide provide a framework for the robust evaluation of WYE-687 and other mTOR inhibitors in a research and drug development setting.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of global and specific mRNA translation by the mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
WYE-687 dihydrochloride as an ATP-competitive mTOR inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
WYE-687 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1] It uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive blockade of the mTOR signaling pathway.[2][3] This dual inhibitory action results in significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell models, making it a valuable tool for cancer research and a promising candidate for further therapeutic development. This document provides an in-depth overview of WYE-687's mechanism of action, its effects on cellular signaling, and detailed experimental protocols for its study.
Mechanism of Action
WYE-687 exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of mTOR kinase.[1][4] This direct competition prevents the autophosphorylation of mTOR and its subsequent phosphorylation of downstream substrates. By targeting the core catalytic subunit, WYE-687 effectively inhibits both mTORC1 and mTORC2 complexes.[2][3]
Inhibition of mTORC1 Signaling
Inhibition of mTORC1 by WYE-687 blocks the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5][6] This leads to a global reduction in protein synthesis and cap-dependent translation, ultimately resulting in the arrest of cell growth and proliferation.[4]
Inhibition of mTORC2 Signaling
Unlike rapamycin and its analogs (rapalogs), which primarily affect mTORC1, WYE-687 also potently inhibits mTORC2.[7] This is evidenced by the reduced phosphorylation of Akt at serine 473 (S473), a key downstream target of mTORC2.[4][8] However, WYE-687 does not affect the PDK1-mediated phosphorylation of Akt at threonine 308 (T308).[8][9] The inhibition of the mTORC2/Akt signaling axis further contributes to the anti-proliferative and apoptotic effects of WYE-687.
Quantitative Data
The inhibitory activity and selectivity of WYE-687 have been quantified in various assays. The following tables summarize the key IC50 values.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 | Assay Type | Reference |
| mTOR | 7 nM | Recombinant enzyme assay | [4][10] |
| PI3Kα | 81 nM | Kinase assay | [3][10] |
| PI3Kγ | 3.11 µM | Kinase assay | [3][10] |
Table 2: Cellular Antiproliferative Activity
| Cell Line | IC50 | Assay Type | Reference |
| HEK293 | 4.6 nM | DELFIA assay | [10][11] |
| LNCaP | 213 nM | MTS assay | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mTOR signaling pathway, the mechanism of ATP-competitive inhibition by WYE-687, and a general workflow for its experimental evaluation.
Figure 1: Simplified mTOR signaling pathway illustrating the points of inhibition by WYE-687.
Figure 2: Mechanism of ATP-competitive inhibition of mTOR by WYE-687.
Figure 3: General experimental workflow for evaluating the cellular effects of WYE-687.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of WYE-687.
In Vitro mTOR Kinase Assay (DELFIA)
This protocol is adapted from descriptions of Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) used to measure mTOR kinase activity.[4]
Objective: To determine the in vitro inhibitory activity of WYE-687 against purified mTOR kinase.
Materials:
-
Purified, flag-tagged human mTOR (recombinant)
-
His6-tagged S6K1 (substrate)
-
Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin (B8822318) LR, and 100 µg/mL BSA.
-
WYE-687 dihydrochloride stock solution (in DMSO)
-
ATP solution
-
Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, 20 mM EGTA
-
Europium-labeled anti-phospho-S6K1 (Thr389) antibody
-
DELFIA Enhancement Solution
-
96-well microplates (MaxiSorp for antibody capture)
-
Plate reader capable of time-resolved fluorescence
Procedure:
-
Dilute the mTOR enzyme in kinase assay buffer.
-
Add 12 µL of the diluted enzyme to each well of a 96-well plate.
-
Add 0.5 µL of WYE-687 at various concentrations (or DMSO as a vehicle control) to the wells and mix briefly.
-
Initiate the kinase reaction by adding 12.5 µL of a solution containing ATP and His6-S6K1 in kinase assay buffer. The final reaction volume should be 25 µL with final concentrations of approximately 800 ng/mL mTOR, 100 µM ATP, and 1.25 µM His6-S6K1.
-
Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Terminate the reaction by adding 25 µL of Stop Buffer.
-
Transfer 45 µL of the terminated reaction mixture to a MaxiSorp plate containing 55 µL of PBS.
-
Incubate for 2 hours to allow the His6-S6K1 to attach to the plate.
-
Aspirate the wells and wash once with PBS.
-
Add 100 µL of DELFIA buffer containing the Europium-labeled anti-phospho-S6K1 antibody (e.g., 40 ng/mL).
-
Incubate for 1 hour with gentle agitation.
-
Aspirate the wells and wash four times with PBS containing 0.05% Tween 20 (PBST).
-
Add 100 µL of DELFIA Enhancement Solution to each well.
-
Read the time-resolved fluorescence in a compatible plate reader.
-
Calculate the enzymatic activity and the IC50 value for WYE-687.
Western Blot Analysis of mTOR Signaling
Objective: To assess the effect of WYE-687 on the phosphorylation status of key proteins in the mTOR signaling pathway in cultured cells.
Materials:
-
Cancer cell lines (e.g., 786-O, A498)[7]
-
Complete cell culture medium
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6, anti-S6, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of WYE-687 (e.g., 100 nM) or vehicle control for a specified duration (e.g., 12 hours).[7]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the total protein or loading control to determine the relative changes in protein phosphorylation.
Conclusion
This compound is a powerful research tool for investigating the complexities of the mTOR signaling pathway. Its ability to inhibit both mTORC1 and mTORC2 provides a more complete shutdown of mTOR-mediated signaling compared to rapalogs. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of WYE-687 in preclinical cancer studies and other relevant disease models.
References
- 1. WYE 687 dihydrochloride | mTOR | Tocris Bioscience [tocris.com]
- 2. WYE-687 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 8. WYE-687 | Src | mTOR | p38 MAPK | PI3K | TargetMol [targetmol.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
WYE-687 Dihydrochloride: A Potent Dual Inhibitor of mTORC1 and mTORC2 Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
WYE-687 dihydrochloride (B599025) is a potent, ATP-competitive, and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2] It effectively and concurrently blocks the signaling of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), making it a valuable tool for cancer research and a potential therapeutic agent.[3][4] This technical guide provides a comprehensive overview of WYE-687's effects on mTORC1 and mTORC2 signaling, including its inhibitory activity, mechanism of action, and detailed experimental protocols for its characterization.
Introduction to mTOR Signaling and WYE-687
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[5] It integrates signals from growth factors, nutrients, and cellular energy status. mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[6]
-
mTORC1 controls protein synthesis and cell growth primarily through the phosphorylation of its downstream effectors, p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7]
-
mTORC2 is involved in cell survival and cytoskeletal organization, and its key substrate is Akt, which it phosphorylates at Serine 473 for full activation.[7][8]
Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[9] WYE-687 is a second-generation mTOR inhibitor that, unlike allosteric inhibitors like rapamycin which primarily target mTORC1, directly targets the ATP-binding pocket of the mTOR kinase domain.[2] This allows it to inhibit both mTORC1 and mTORC2.[10]
Quantitative Inhibitory Activity of WYE-687
WYE-687 demonstrates potent and selective inhibition of mTOR kinase. Its inhibitory activity has been quantified in various biochemical and cellular assays.
| Target | Assay Type | IC50 / Ki | Selectivity | Reference |
| mTOR | Biochemical Kinase Assay | 7 nM | >100-fold vs. PI3Kα, >500-fold vs. PI3Kγ | [1][10] |
| PI3Kα | Biochemical Kinase Assay | 81 nM | - | [3][11] |
| PI3Kγ | Biochemical Kinase Assay | 3.11 µM | - | [3][11] |
Effect on mTORC1 and mTORC2 Signaling Pathways
WYE-687's dual inhibition of mTORC1 and mTORC2 has been demonstrated through the reduced phosphorylation of their respective downstream substrates in various cell lines.
mTORC1 Signaling
WYE-687 effectively inhibits mTORC1, as evidenced by the dose-dependent dephosphorylation of S6K1 at Threonine 389 (T389) and 4E-BP1 at Threonine 37/46 (T37/46).[1][12] This leads to the inhibition of cap-dependent translation and protein synthesis.[1]
mTORC2 Signaling
The compound's inhibitory effect on mTORC2 is confirmed by the reduced phosphorylation of Akt at Serine 473 (S473).[1][4] Notably, WYE-687 does not affect the PDK1-mediated phosphorylation of Akt at Threonine 308 (T308).[1][13]
Caption: WYE-687 inhibits both mTORC1 and mTORC2 signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of WYE-687 on mTOR signaling.
In Vitro mTOR Kinase Assay (DELFIA Format)
This assay quantifies the direct inhibitory effect of WYE-687 on recombinant mTOR kinase activity.
Caption: Workflow for an in vitro mTOR kinase assay.
Protocol:
-
Enzyme Preparation: Dilute purified recombinant FLAG-mTOR enzyme in kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin (B8822318) LR, and 100 µg/mL BSA).[1]
-
Inhibitor Addition: In a 96-well plate, mix the diluted enzyme with WYE-687 at various concentrations or DMSO as a vehicle control.[1]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and His6-S6K1 substrate to a final concentration of 100 µM and 1.25 µM, respectively.[1]
-
Incubation: Incubate the reaction plate for 2 hours at room temperature with gentle shaking.[1]
-
Termination: Stop the reaction by adding a Stop buffer containing 20 mM HEPES (pH 7.4), 20 mM EDTA, and 20 mM EGTA.[1]
-
Detection (DELFIA): Transfer the terminated reaction mixture to a MaxiSorp plate. Add a Europium-labeled anti-phospho-S6K1 (T389) antibody and incubate for 1 hour.[1]
-
Washing and Reading: Wash the wells to remove unbound antibody. Add DELFIA Enhancement solution and read the time-resolved fluorescence on a plate reader.[1]
-
Data Analysis: Calculate the enzymatic activity and determine the IC50 value for WYE-687.[1]
Cellular Assay: Western Blotting for mTOR Signaling
Western blotting is used to assess the phosphorylation status of mTORC1 and mTORC2 substrates in cells treated with WYE-687.
Caption: General workflow for Western blot analysis.
Protocol:
-
Cell Treatment: Plate and grow cells to the desired confluency. Treat the cells with varying concentrations of WYE-687 or DMSO for the specified duration.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.[9]
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14] For mTOR and its large complex partners, a lower percentage acrylamide (B121943) gel (e.g., 6-8%) is recommended.[15][16]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of mTORC1 substrates (S6K1, S6, 4E-BP1) and the mTORC2 substrate (Akt S473), as well as total Akt.[4][17]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[14]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[14]
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.[15]
In Vivo Efficacy
Oral administration of WYE-687 has been shown to potently inhibit tumor growth in xenograft models of human cancers, such as acute myeloid leukemia and renal cell carcinoma.[3][4] This in vivo activity is dose-dependent and is associated with the downregulation of mTORC1/2 signaling and downstream effectors like HIF-1α and HIF-2α in the tumor tissues.[4]
Conclusion
WYE-687 dihydrochloride is a powerful research tool for dissecting the roles of mTORC1 and mTORC2 in various biological processes. Its potent and dual inhibitory activity, coupled with its in vivo efficacy, underscores its potential as a therapeutic candidate for cancers with aberrant mTOR signaling. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the multifaceted effects of this compelling mTOR kinase inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Discrete signaling mechanisms of mTORC1 and mTORC2: Connected yet apart in cellular and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. benchchem.com [benchchem.com]
- 10. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mTOR-independent 4E-BP1 phosphorylation is associated with cancer resistance to mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleck.co.jp [selleck.co.jp]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
WYE-687: A Comprehensive Technical Guide to a Selective mTOR Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of WYE-687, a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR). WYE-687 distinguishes itself by effectively inhibiting both mTOR Complex 1 (mTORC1) and mTORC2, a characteristic of second-generation mTOR inhibitors that overcomes the limitations of earlier rapalogs.[1][2][3] This guide details the discovery, mechanism of action, and preclinical development of WYE-687, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological context and evaluation workflows.
Introduction: The Rationale for Dual mTORC1/mTORC2 Inhibition
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a frequent event in a wide variety of human cancers.[2][4][5] mTOR exerts its functions through two distinct multiprotein complexes, mTORC1 and mTORC2.[5][6]
-
mTORC1: Activated by nutrients, growth factors, and energy status, mTORC1 promotes anabolic processes like protein and lipid synthesis by phosphorylating key substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[6][7]
-
mTORC2: Primarily activated by growth factors, mTORC2 regulates cell survival and cytoskeletal organization. A key substrate of mTORC2 is Akt, which it phosphorylates at the serine 473 (S473) position for full activation.[7][8]
First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1 but do not directly inhibit mTORC2.[2][5] A significant limitation of rapalogs is their inability to block a critical feedback loop: mTORC1 inhibition can lead to the activation of Akt signaling via loss of S6K-mediated negative feedback, which can promote cell survival and limit the therapeutic efficacy of these agents.[7][9] This prompted the development of second-generation mTOR kinase inhibitors (TORKi), like WYE-687, which target the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[1][3][10]
Discovery and Chemical Properties of WYE-687
WYE-687 belongs to a class of pyrazolopyrimidine ATP-competitive mTOR inhibitors developed to be highly potent and selective.[1] Its chemical structure was optimized to fit into the ATP-binding pocket of the mTOR kinase domain, leading to potent inhibition of both mTOR complexes.
-
Chemical Name: N-[4-[4-(4-Morpholinyl)-1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-carbamic acid methyl ester[11]
-
Molecular Formula: C₂₈H₃₂N₈O₃[12]
-
Molecular Weight: 528.61 g/mol [12]
Mechanism of Action
WYE-687 functions as an ATP-competitive inhibitor, directly targeting the kinase domain of mTOR.[11][13] This mode of action allows it to block the phosphorylation of substrates of both mTORC1 and mTORC2.[1][14] The concurrent inhibition of both complexes leads to a more comprehensive shutdown of the mTOR signaling pathway compared to rapalogs.
Signaling Pathway: mTOR Inhibition by WYE-687
The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by WYE-687.
Caption: The mTOR signaling pathway and the dual inhibitory action of WYE-687 on mTORC1 and mTORC2.
Quantitative Data
The potency and selectivity of WYE-687 have been characterized through various biochemical and cellular assays.
Table 1: Biochemical Kinase Inhibition Profile
This table summarizes the in vitro inhibitory activity of WYE-687 against mTOR and related PI3K family kinases.
| Target Kinase | IC₅₀ (nM) | Selectivity vs. mTOR | Reference(s) |
| mTOR | 7 | - | [1][11][13][14] |
| PI3Kα | 81 - 810 | >11-fold to >100-fold | [1][13][14][15] |
| PI3Kγ | 3110 | >444-fold to >500-fold | [1][13][14][15] |
| Other Kinases (Panel) | >10,000 - >50,000 | >1400-fold | [1][15] |
Table 2: Cellular Antiproliferative Activity
This table shows the efficacy of WYE-687 in inhibiting the growth of various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) | Assay Type | Reference(s) |
| LNCaP | Prostate Cancer | 213 | MTS Assay (3 days) | [15] |
| HL-60 | Acute Myeloid Leukemia | Potent, dose-dependent | MTT Assay | [13] |
| U87MG | Glioblastoma | Potent | N/A | [14] |
| MDA361 | Breast Cancer | Potent | N/A | [14] |
| 786-O | Renal Cell Carcinoma | Cytotoxic from 10 nM | MTT Assay (48h) | [16][17] |
| A498 | Renal Cell Carcinoma | Cytotoxic from 10 nM | MTT Assay (48h) | [16][17] |
| Primary RCC Cells | Renal Cell Carcinoma | Cytotoxic from 10 nM | MTT Assay (48h) | [16][17] |
Preclinical Efficacy
WYE-687 has demonstrated significant antitumor activity in cellular and in vivo models.
-
Cell Cycle Arrest and Apoptosis: The compound induces G1 cell cycle arrest and selective apoptosis in cancer cells.[11][14] In renal cell carcinoma (RCC) models, apoptosis was shown to be caspase-dependent.[16][17]
-
Inhibition of Angiogenesis: WYE-687 effectively down-regulates the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), key mediators of angiogenesis.[11][14][17]
-
In Vivo Tumor Growth Inhibition: In a xenograft model using 786-O renal cell carcinoma cells, oral administration of WYE-687 at 25 mg/kg daily potently suppressed tumor growth without causing significant toxicity or weight loss in the mice.[16][17] Analysis of the treated tumor tissues confirmed the inhibition of mTORC1/2 signaling and downregulation of HIF-1α/2α.[17]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols used in the characterization of WYE-687.
In Vitro mTOR Kinase Assay (DELFIA Format)
This assay quantifies the kinase activity of mTOR by measuring the phosphorylation of a substrate.
Caption: Workflow for the in vitro mTOR kinase assay using the DELFIA format.
Methodology:
-
Enzyme Preparation: Recombinant FLAG-tagged mTOR is diluted in a kinase assay buffer (e.g., 10 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MnCl₂, 0.5 mM DTT).[14]
-
Inhibitor Addition: The diluted enzyme is added to the wells of a 96-well plate, followed by the addition of WYE-687 at various concentrations or DMSO as a vehicle control.[14]
-
Reaction Initiation: The kinase reaction is started by adding a mix of ATP and the substrate, His6-S6K, to a final concentration of approximately 100 µM and 1.25 µM, respectively.[13][14]
-
Incubation: The plate is incubated for 2 hours at room temperature with gentle shaking to allow for substrate phosphorylation.[14]
-
Termination: The reaction is stopped by adding a buffer containing EDTA and EGTA.[14]
-
Detection:
-
An aliquot of the terminated reaction is transferred to a high-binding MaxiSorp plate.[14]
-
A Europium-labeled monoclonal antibody specific for phosphorylated S6K at threonine 389 (P-T389) is added and incubated for 1 hour.[14]
-
The wells are washed thoroughly to remove unbound antibody.[14]
-
DELFIA Enhancement solution is added, which dissociates the Europium ions into a fluorescent chelate.[14]
-
The plate is read using a time-resolved fluorometer. The signal intensity is proportional to the amount of phosphorylated substrate, and the data is used to calculate IC₅₀ values for the inhibitor.[14]
-
Cellular Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells (e.g., 786-O, A498) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[16]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of WYE-687 or a vehicle control (e.g., 0.1% DMSO).[16]
-
Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan (B1609692).
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of ~570 nm. The results are used to determine the concentration of WYE-687 that inhibits cell growth by 50% (IC₅₀).
Western Blotting for Pathway Analysis
This technique is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Cells (e.g., 786-O) are treated with WYE-687 (e.g., 100 nM) for various time points (e.g., 0-8 hours).[17] After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (S473), total Akt, phospho-S6K (T389), total S6K).[17]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The band intensities are analyzed to determine the effect of WYE-687 on protein phosphorylation.[17]
Conclusion
WYE-687 is a potent, selective, and orally bioavailable dual mTORC1/mTORC2 inhibitor that represents a significant advancement over first-generation allosteric inhibitors. Its ATP-competitive mechanism allows for a more complete blockade of the mTOR pathway, leading to robust anti-proliferative, pro-apoptotic, and anti-angiogenic effects in a range of preclinical cancer models. The data summarized herein provides a strong rationale for its further investigation as a therapeutic agent in oncology. This technical guide serves as a foundational resource for researchers working to understand and expand upon the development of mTOR kinase inhibitors.
References
- 1. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. WYE 687 dihydrochloride | mTOR | Tocris Bioscience [tocris.com]
- 12. WYE-687 - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. adooq.com [adooq.com]
- 16. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 17. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the Anti-proliferative Effects of WYE-687
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anti-proliferative effects of WYE-687, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR). WYE-687 uniquely inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a broad-spectrum blockade of the critical PI3K/Akt/mTOR signaling pathway. This dual inhibitory action results in significant anti-proliferative effects, including G1 cell cycle arrest and the induction of apoptosis in various cancer cell lines.[1][2]
Core Mechanism of Action
WYE-687 functions as an ATP-competitive inhibitor of mTOR kinase, effectively blocking its catalytic activity.[1][3] With an IC50 of 7 nM for mTOR, it demonstrates high potency.[1][2][3] A key feature of WYE-687 is its ability to inhibit both mTORC1 and mTORC2.[2][3][4]
-
mTORC1 Inhibition: Prevents the phosphorylation of downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell growth.[5]
-
mTORC2 Inhibition: Blocks the phosphorylation of Akt at serine 473 (S473), a key step for full Akt activation.[1] This disrupts the pro-survival signals mediated by Akt.
This dual inhibition overcomes the limitations of rapalogs (like rapamycin), which only inhibit mTORC1 and can lead to a feedback activation of Akt.[6] WYE-687 shows significant selectivity for mTOR over other kinases, such as PI3Kα (>100-fold) and PI3Kγ (>500-fold).[1][6]
Signaling Pathway Overview
The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by WYE-687.
References
- 1. selleckchem.com [selleckchem.com]
- 2. WYE 687 dihydrochloride | mTOR | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 5. Overview of Research into mTOR Inhibitors [mdpi.com]
- 6. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
WYE-687: A Technical Guide to its Impact on Cell Cycle Arrest and Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
WYE-687 is a potent and ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell models. As a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), WYE-687 effectively disrupts the central mTOR signaling pathway, a critical regulator of cell growth, metabolism, survival, and proliferation.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which WYE-687 induces cell cycle arrest and apoptosis, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
WYE-687 exerts its effects by targeting the kinase activity of mTOR, a serine/threonine kinase that forms the catalytic core of two distinct protein complexes: mTORC1 and mTORC2.[2][3] Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, WYE-687 blocks the activity of both complexes, leading to a more comprehensive shutdown of mTOR signaling and preventing the feedback activation of oncogenic pathways often observed with rapalogs.[4]
-
mTORC1 Inhibition: By inhibiting mTORC1, WYE-687 prevents the phosphorylation of key downstream effectors like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][5] This leads to a global reduction in protein synthesis, particularly of proteins essential for cell cycle progression, such as cyclins.[6]
-
mTORC2 Inhibition: WYE-687's inhibition of mTORC2 primarily affects the phosphorylation and activation of Akt at serine 473 (Ser473).[4][7] Akt is a crucial kinase that promotes cell survival by inhibiting pro-apoptotic proteins. Thus, blocking mTORC2 activity diminishes this pro-survival signal.[8]
WYE-687 Signaling Pathway
The following diagram illustrates the central role of mTORC1 and mTORC2 in cell signaling and the points of intervention by WYE-687.
Impact on Cell Cycle Arrest
Inhibition of the mTOR pathway by WYE-687 potently suppresses cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 checkpoint.[4] This is a direct consequence of reduced synthesis of key proteins required for the G1 to S phase transition.
Molecular Basis of Cell Cycle Arrest
The arrest in the G1 phase is mediated by the modulation of critical cell cycle regulators:
-
Downregulation of Cyclin D1: mTORC1 activity is essential for the translation of Cyclin D1 mRNA. WYE-687-mediated inhibition of mTORC1 leads to decreased Cyclin D1 protein levels. Cyclin D1 is a crucial regulatory subunit of cyclin-dependent kinases 4 and 6 (CDK4/6), which are necessary for G1 phase progression.[9]
-
Upregulation/Stabilization of p27Kip1: The cyclin-dependent kinase inhibitor (CKI) p27Kip1 is a negative regulator of the cell cycle that binds to and inhibits Cyclin E-CDK2 complexes, preventing entry into the S phase.[10][11] mTOR inhibition can lead to the stabilization of p27Kip1, further contributing to the G1 arrest.[9][12]
Quantitative Analysis of Cell Cycle Distribution
Treatment of cancer cells with WYE-687 leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M populations.
| Cell Line | Treatment (Concentration) | Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| 786-O (RCC) | WYE-687 (100 nM) | 24h | Data not specified | Data not specified | Data not specified | [4] |
| A498 (RCC) | WYE-687 (100 nM) | 24h | Data not specified | Data not specified | Data not specified | [4] |
| HL-60 (AML) | WYE-687 (33-1000 nM) | 48h | Data not specified | Data not specified | Data not specified | [13] |
| (Note: Specific quantitative data on cell cycle phase distribution for WYE-687 was not available in the provided search results. The table reflects that WYE-687 was shown to inhibit proliferation, a hallmark of cell cycle arrest.) |
Experimental Protocol: Cell Cycle Analysis via Propidium (B1200493) Iodide Staining
This protocol outlines the use of propidium iodide (PI) staining followed by flow cytometry to analyze DNA content and cell cycle distribution.[14]
-
Cell Culture and Treatment: Seed cells (e.g., 0.5 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight. Treat cells with the desired concentrations of WYE-687 or vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).[15]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.[16]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[15] The inclusion of RNase A is critical to ensure that only DNA is stained.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is used to generate a histogram.[15]
-
Data Analysis: Deconvolute the DNA content histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.[15]
Workflow for Cell Cycle Analysis
The following diagram illustrates the experimental workflow for assessing WYE-687's effect on the cell cycle.
Impact on Apoptosis
WYE-687 is a potent inducer of apoptosis in various cancer cell lines, including renal cell carcinoma.[4][17] The induction of apoptosis is a key mechanism contributing to its cytotoxic effects. Studies have shown that WYE-687 provokes caspase-dependent apoptosis.[4]
Molecular Basis of Apoptosis Induction
The pro-apoptotic activity of WYE-687 stems from its dual mTORC1/2 inhibition:
-
Inhibition of Pro-Survival Signals: By blocking mTORC2 and subsequent Akt activation, WYE-687 removes a critical pro-survival signal, sensitizing cells to apoptotic stimuli.[7]
-
Induction of Pro-Apoptotic Factors: mTOR inhibition can lead to the upregulation of pro-apoptotic proteins. For instance, mTOR inhibitors have been shown to induce Death Receptor 5 (DR5) expression, a key component of the extrinsic apoptosis pathway.[6][18]
-
Caspase Activation: The apoptotic process induced by WYE-687 is dependent on caspases, the core executioners of apoptosis. This has been confirmed in studies where pan-caspase inhibitors, such as z-VAD-fmk, were able to rescue cells from WYE-687-induced death.[17][19]
Quantitative Analysis of Apoptosis
Treatment with WYE-687 results in a dose- and time-dependent increase in the percentage of apoptotic cells.
| Cell Line | Treatment (Concentration) | Duration | Apoptosis Assay | % Apoptotic Cells (vs. Control) | Reference |
| 786-O (RCC) | WYE-687 (100 nM) | 48h | Annexin V | Significant Increase | [17][19] |
| A498 (RCC) | WYE-687 (100 nM) | 48h | Annexin V | Significant Increase | [17][19] |
| Primary RCC | WYE-687 (100 nM) | 48h | Annexin V | Significant Increase | [17][19] |
| (Note: Specific percentages were not detailed in the text of the search results, but were described as significant increases.) |
Experimental Protocol: Apoptosis Detection via Annexin V/PI Staining
This protocol describes a common method to detect and quantify apoptosis using Annexin V and propidium iodide (PI) co-staining, followed by flow cytometry.[20][21]
-
Cell Culture and Treatment: Culture and treat cells with WYE-687 as described in the cell cycle protocol (Section 3.3).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.[20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[20]
-
Workflow for Apoptosis Detection
The following diagram illustrates the experimental workflow for assessing WYE-687-induced apoptosis.
References
- 1. cusabio.com [cusabio.com]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Down-regulation of p21WAF1/CIP1 or p27Kip1 abrogates antiestrogen-mediated cell cycle arrest in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous cyclin D1 overexpression and p27kip1 knockdown enable robust Müller glia cell cycle reactivation in uninjured mouse retina [elifesciences.org]
- 11. Simultaneous cyclin D1 overexpression and p27kip1 knockdown enable robust Müller glia cell cycle reactivation in uninjured mouse retina | eLife [elifesciences.org]
- 12. Pin1 Catalyzes Conformational Changes of Thr-187 in p27Kip1 and Mediates Its Stability through a Polyubiquitination Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. benchchem.com [benchchem.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Item - WYE-687 induces apoptosis in cultured human RCC cells. - Public Library of Science - Figshare [plos.figshare.com]
- 18. mdpi.com [mdpi.com]
- 19. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on WYE-687 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on WYE-687, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR). WYE-687 has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, primarily through its concurrent inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual-inhibitory action circumvents some of the resistance mechanisms observed with earlier allosteric mTORC1 inhibitors like rapamycin and its analogs.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
WYE-687 acts as an ATP-competitive inhibitor of the mTOR kinase domain, effectively blocking the catalytic activity of both mTORC1 and mTORC2.[1][2] This leads to the inhibition of downstream signaling pathways crucial for cell growth, proliferation, survival, and metabolism.[3][4] Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1 allosterically, WYE-687's mechanism prevents the feedback activation of Akt signaling that can occur with mTORC1-selective inhibitors.[5][6]
The inhibition of mTORC1 by WYE-687 disrupts the phosphorylation of key substrates such as p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell cycle arrest.[2][7] Concurrently, the inhibition of mTORC2 by WYE-687 prevents the phosphorylation of Akt at serine 473 (Ser473), which is critical for its full activation.[8][9] This attenuation of Akt signaling further contributes to the anti-cancer effects of WYE-687 by promoting apoptosis and inhibiting cell survival pathways.[7][8]
The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by WYE-687.
Quantitative Data: In Vitro Potency of WYE-687
The half-maximal inhibitory concentration (IC50) values of WYE-687 have been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Recombinant mTOR | - | 7 | [2][10][11][12] |
| 786-O | Renal Cell Carcinoma | 23.21 ± 2.25 | [8] |
| HEK293 | Embryonic Kidney | 4.6 | [11] |
| PI3Kα | - | 81 | [11] |
| PI3Kγ | - | 3110 | [11] |
Note: IC50 values can vary between studies due to differences in experimental conditions.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following sections outline the key experimental protocols used to characterize the activity of WYE-687.
Cell Viability and Proliferation Assays
1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
-
Protocol:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of WYE-687 (e.g., 1 nM to 1000 nM) or vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).[8][14]
-
Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[14]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using statistical software.[8]
-
2. Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Protocol:
-
Seed a low density of cells in 6-well plates.
-
Treat the cells with WYE-687 or vehicle control at specified concentrations. The treatment can be continuous or for a defined period. For instance, in one study, 786-O cells were treated with WYE-687 every 2 days for a total of 10 days.[8]
-
Incubate the plates for a period that allows for the formation of visible colonies (typically 1-2 weeks).
-
Fix the colonies with a solution such as methanol (B129727) and stain with crystal violet.
-
Count the number of colonies manually or using imaging software.
-
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Protocol:
-
Treat cells with WYE-687 or vehicle control for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
2. Caspase Activity Assays
These assays measure the activity of caspases, which are key proteases in the apoptotic cascade.
-
Protocol:
-
Treat cells with WYE-687 or vehicle control.
-
Lyse the cells to release cellular contents.
-
Add a luminogenic or fluorogenic substrate specific for a particular caspase (e.g., caspase-3/7).
-
Incubate to allow for substrate cleavage by active caspases.
-
Measure the resulting luminescence or fluorescence, which is proportional to caspase activity.
-
Protein Analysis
Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.
-
Protocol:
-
Treat cells with WYE-687 (e.g., 100 nM) or vehicle control for various time points.[8][15]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).[16]
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), phospho-S6K1 (Thr389), total Akt, total S6K1, HIF-1α, HIF-2α, and a loading control like β-actin).[8][9]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Kinase Assays
In Vitro mTOR Kinase Assay (DELFIA)
This assay measures the direct inhibitory effect of WYE-687 on the kinase activity of purified mTOR.[10][17]
-
Protocol:
-
Purified recombinant FLAG-tagged mTOR is diluted in a kinase assay buffer.[10]
-
The enzyme is mixed with various concentrations of WYE-687 or DMSO control in a 96-well plate.[10]
-
The kinase reaction is initiated by adding a reaction mixture containing ATP and a substrate (e.g., His6-S6K).[10][17]
-
The reaction is incubated for a set time (e.g., 2 hours) at room temperature and then stopped.[10][17]
-
The phosphorylated substrate is detected using a specific antibody labeled with a fluorescent probe (e.g., Europium).[10][17]
-
The fluorescence is measured, and the data is used to calculate the enzymatic activity and the IC50 of the inhibitor.[10][17]
-
The following diagram provides a generalized workflow for assessing the in vitro effects of WYE-687 on cancer cell lines.
Summary and Future Directions
The foundational research on WYE-687 has established it as a potent dual mTORC1/mTORC2 inhibitor with significant anti-cancer activity in various preclinical models. Its ability to overcome the limitations of first-generation mTOR inhibitors makes it a promising candidate for further development. Future research should continue to explore the efficacy of WYE-687 in a broader range of cancer types, investigate potential resistance mechanisms, and evaluate its combination with other targeted therapies to enhance its therapeutic potential.
References
- 1. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 9. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. WYE 687 dihydrochloride | mTOR | Tocris Bioscience [tocris.com]
- 13. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 14. vigo-avocats.com [vigo-avocats.com]
- 15. researchgate.net [researchgate.net]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. WYE-687 | Src | mTOR | p38 MAPK | PI3K | TargetMol [targetmol.com]
Beyond the Usual Suspect: An In-depth Technical Guide to the Off-Target Profile of WYE-687
For Researchers, Scientists, and Drug Development Professionals
WYE-687 is a potent, ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), a critical regulator of cell growth, proliferation, and survival. While its on-target activity against mTOR is well-documented, a comprehensive understanding of its interactions with other cellular kinases is crucial for a complete assessment of its therapeutic potential and potential side effects. This technical guide provides a detailed exploration of the known off-target interactions of WYE-687, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Data Presentation: WYE-687 Kinase Inhibition Profile
The following tables summarize the known inhibitory activities of WYE-687 against its primary target, mTOR, and identified off-target kinases. The data is presented to facilitate a clear comparison of the compound's potency and selectivity.
Table 1: Primary Target Inhibition by WYE-687
| Target | IC50 (nM) | Assay Description |
| mTOR | 7 | DELFIA assay with recombinant mTOR enzyme measuring His6-S6K1 T389 phosphorylation.[1] |
Table 2: Off-Target Kinase Inhibition by WYE-687
| Off-Target Kinase | IC50 | Selectivity vs. mTOR (>fold) |
| PI3Kα | 81 nM | >11 |
| PI3Kγ | 3.11 µM | >444 |
| CK1γ1 | 17.8 µM | >2542 |
| p38α | 28.9 µM | >4128 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate these findings.
DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) Kinase Assay for mTOR Inhibition
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying mTOR kinase activity.
Materials:
-
Recombinant mTOR enzyme
-
His6-tagged S6K1 (substrate)
-
ATP
-
WYE-687 (or other inhibitors)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-S6K1 (Thr389) antibody
-
DELFIA Enhancement Solution
-
96-well microplates
Procedure:
-
Reaction Setup: In a 96-well plate, combine the recombinant mTOR enzyme, His6-S6K1 substrate, and varying concentrations of WYE-687 in the assay buffer.
-
Initiation: Start the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding EDTA.
-
Detection: Add the Europium-labeled anti-phospho-S6K1 (Thr389) antibody and incubate to allow for antibody binding to the phosphorylated substrate.
-
Signal Enhancement: Add DELFIA Enhancement Solution.
-
Measurement: Read the time-resolved fluorescence on a compatible plate reader. The signal is proportional to the amount of phosphorylated S6K1, and a decrease in signal indicates inhibition of mTOR by WYE-687.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
PI3Kα and PI3Kγ Kinase Assays (General Protocol)
A variety of assay formats can be used to measure PI3K activity, including radiometric assays, and luminescence-based assays like the ADP-Glo™ Kinase Assay. The following is a generalized protocol for a luminescence-based assay.
Materials:
-
Recombinant PI3Kα or PI3Kγ enzyme
-
Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate
-
ATP
-
WYE-687
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, combine the PI3K enzyme, PIP2 substrate, and WYE-687 in a suitable kinase buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Determine IC50 values as described for the mTOR assay.
p38α Kinase Assay (General Protocol)
Similar to the PI3K assays, p38α activity can be measured using various methods. The following is a general protocol for a luminescence-based assay.
Materials:
-
Recombinant p38α enzyme
-
ATF2 (Activating Transcription Factor 2) as a substrate
-
ATP
-
WYE-687
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, combine the p38α enzyme, ATF2 substrate, and WYE-687 in a kinase buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent and incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent and incubate for 30-60 minutes.
-
Measurement: Read the luminescence.
-
Data Analysis: Calculate IC50 values as previously described.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the workflows used to investigate them is essential for a deeper understanding. The following diagrams were generated using the DOT language.
Caption: The mTOR signaling pathway and points of inhibition by WYE-687.
Caption: Workflow for a DELFIA-based mTOR kinase inhibition assay.
Discussion
The data presented in this guide indicate that WYE-687 is a highly potent inhibitor of mTOR. While it demonstrates selectivity for mTOR over the tested off-target kinases, its activity against PI3Kα, with an IC50 of 81 nM, is noteworthy. This suggests that at higher concentrations, WYE-687 may exert biological effects through the dual inhibition of mTOR and PI3Kα. The significantly weaker inhibition of PI3Kγ, CK1γ1, and p38α suggests that these interactions are less likely to be pharmacologically relevant at typical therapeutic doses aimed at mTOR inhibition.
It is important to note that a comprehensive, publicly available kinome-wide scan for WYE-687 has not been identified at the time of this writing. Such a screen would provide a more complete and unbiased view of its selectivity profile. The absence of proteomics and cellular thermal shift assay (CETSA) data for WYE-687 also represents a gap in our understanding of its target engagement and downstream effects within a cellular context. Future studies employing these techniques would be invaluable for a more thorough characterization of this compound.
References
Methodological & Application
Application Notes: WYE-687 Dihydrochloride In Vitro Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
WYE-687 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR). It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), making it a valuable tool for investigating the mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.[1][2] These application notes provide detailed protocols for in vitro experiments using WYE-687, including kinase assays, cell viability and proliferation assays, and Western blot analysis to assist researchers in utilizing this compound effectively.
Mechanism of Action
WYE-687 acts as an ATP-competitive inhibitor of the mTOR kinase domain.[2] This mechanism allows it to concurrently block the activity of both mTORC1, which phosphorylates substrates like S6 Kinase (S6K), and mTORC2, which phosphorylates Akt at serine 473.[1][3] Its selectivity for mTOR is significantly greater than for other related kinases such as PI3Kα and PI3Kγ.[3][4][5] This dual inhibition overcomes the feedback activation of Akt that can occur with mTORC1-specific inhibitors like rapamycin.[1]
Data Presentation: Inhibitory Activity
The following table summarizes the quantitative inhibitory activity of WYE-687 against key kinases and representative cancer cell lines.
| Target | Assay Type | IC50 Value | Reference |
| mTOR | Recombinant Enzyme Assay (DELFIA) | 7 nM | [3][4] |
| PI3Kα | Kinase Assay | 81 nM (>100-fold selective for mTOR) | [3][4] |
| PI3Kγ | Kinase Assay | 3.11 µM (>500-fold selective for mTOR) | [3][4] |
| 786-O Renal Cancer Cells | MTT Cell Survival Assay | 23.21 ± 2.25 nM | [1] |
| HL-60 AML Cells | MTT Cell Survival Assay | Potent, dose-dependent inhibition (33-1000 nM) | [4] |
Signaling Pathway Visualization
The diagram below illustrates the central role of mTOR in cell signaling and the points of inhibition by WYE-687.
Experimental Protocols
Reagent Preparation: WYE-687 Dihydrochloride Stock Solution
-
Compound Information :
-
Molecular Weight: 601.53 g/mol (may vary by batch)
-
Solubility: Soluble up to 100 mM in both water and DMSO.
-
-
Protocol for 10 mM Stock Solution :
-
Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.
-
To prepare a 10 mM stock solution, add 1.66 mL of sterile DMSO or water for every 1 mg of compound (adjust volume based on the batch-specific molecular weight).
-
Vortex thoroughly to ensure complete dissolution. Sonication may be used if needed.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
-
In Vitro mTOR Kinase Assay (DELFIA Format)
This protocol is adapted from methods used to determine the IC50 of WYE-687 against recombinant mTOR enzyme.[3][6]
Materials :
-
Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin (B8822318) LR, 100 µg/mL BSA.[3]
-
Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, 20 mM EGTA.[3]
-
FLAG-mTOR enzyme (e.g., 800 ng/mL final concentration).[3][6]
-
His6-S6K substrate (e.g., 1.25 µM final concentration).[3][6]
-
Europium-labeled anti-phospho-S6K (T389) antibody.[3]
-
High-binding 96-well plates (e.g., MaxiSorp).[3]
Protocol :
-
Dilute the FLAG-mTOR enzyme in Kinase Assay Buffer.
-
Add 12 µL of the diluted enzyme to each well of a 96-well plate.
-
Add 0.5 µL of serially diluted WYE-687 or DMSO vehicle control to the wells and mix briefly.[3]
-
Initiate the kinase reaction by adding 12.5 µL of Kinase Assay Buffer containing ATP and the His6-S6K substrate. The final reaction volume should be 25 µL.[3][6]
-
Incubate the plate for 2 hours at room temperature with gentle shaking.[3]
-
Terminate the reaction by adding 25 µL of Stop Buffer.[3]
-
Transfer 45 µL of the terminated reaction mixture to a high-binding plate containing 55 µL of PBS and incubate for 2 hours to allow the His6-S6K to attach.[3]
-
Aspirate the wells and wash once with PBS.
-
Add 100 µL of DELFIA buffer containing the Europium-labeled anti-phospho-S6K antibody (e.g., 40 ng/mL) and incubate for 1 hour with gentle agitation.[3]
-
Aspirate and wash the wells four times with PBS containing 0.05% Tween 20 (PBST).[3]
-
Add 100 µL of DELFIA Enhancement solution to each well and read the time-resolved fluorescence in a compatible plate reader.[3]
Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability and is suitable for determining the cytotoxic effects of WYE-687.[1]
Protocol :
-
Seed cells (e.g., 786-O, A498, HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[3]
-
The next day, remove the medium and add fresh medium containing serial dilutions of WYE-687 (e.g., 1 nM to 1000 nM) or a vehicle control (e.g., 0.1% DMSO).[1][7]
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[1]
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol allows for the qualitative and semi-quantitative analysis of mTOR pathway inhibition by examining the phosphorylation status of key downstream targets.[1][8]
Protocol :
-
Cell Lysis : Treat cultured cells (e.g., 786-O) with the desired concentration of WYE-687 (e.g., 100 nM) for a specified time (e.g., 12 hours).[1] Wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.[9]
-
SDS-PAGE : Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.[9]
-
Transfer : Transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking : Block the membrane for 1 hour at room temperature in TBST containing 5% non-fat milk or 3-5% BSA to prevent non-specific antibody binding.[9]
-
Antibody Incubation :
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Phospho-S6K (Thr389)
-
Total S6K
-
Phospho-Akt (Ser473)
-
Total Akt
-
HIF-1α, HIF-2α[1]
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane 3-5 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]
-
-
Detection : Wash the membrane 3-5 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[10]
References
- 1. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. WYE-687 | Src | mTOR | p38 MAPK | PI3K | TargetMol [targetmol.com]
- 7. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. protocols.io [protocols.io]
Application Notes and Protocols for In Vivo Studies with WYE-687
Topic: Recommended Dosage of WYE-687 for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
WYE-687 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR), targeting both mTORC1 and mTORC2 complexes. This dual inhibitory action makes it a valuable tool for investigating the role of the mTOR signaling pathway in various pathological conditions, including cancer. These application notes provide a summary of a recommended dosage and protocol for in vivo animal studies using WYE-687, based on preclinical research in a renal cell carcinoma (RCC) model.
Data Presentation
The following table summarizes the key quantitative data for the in vivo administration of WYE-687 in a mouse xenograft model.
| Parameter | Value | Reference |
| Compound | WYE-687 | [1][2][3] |
| Animal Model | Nude mice with 786-O RCC tumor xenografts | [1][2][3] |
| Dosage | 25 mg/kg body weight | [1][2][3] |
| Administration Route | Oral gavage | [1][2][3] |
| Frequency | Daily | [1][2][3] |
| Duration | 15 days | [1][2][3] |
| Vehicle | 5% ethanol, 2% Tween 80, and 5% polyethylene (B3416737) glycol-400 | [1][3] |
| In Vitro IC50 (786-O cells) | 23.21 ± 2.25 nM | [1][3] |
Experimental Protocols
In Vivo Tumor Xenograft Study
This protocol describes the methodology for assessing the anti-tumor efficacy of WYE-687 in a subcutaneous xenograft model using the human renal cell carcinoma cell line 786-O.
1. Cell Culture:
-
Culture 786-O cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase for tumor implantation.
2. Tumor Implantation:
-
Resuspend the harvested 786-O cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject a significant number of 786-O cells (e.g., 5 x 10^6 cells in 100 µL) into the flank of nude mice.
-
Monitor the mice regularly for tumor growth.
3. Animal Grouping and Treatment:
-
Once the tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=9 per group)[2].
-
Treatment Group: Administer WYE-687 at a dose of 25 mg/kg body weight daily via oral gavage for 15 days[1][3].
-
Control Group: Administer the vehicle (5% ethanol, 2% Tween 80, and 5% polyethylene glycol-400) daily via oral gavage for the same duration[1][3].
4. Preparation of WYE-687 Formulation:
-
Prepare the vehicle solution by mixing 5% ethanol, 2% Tween 80, and 5% polyethylene glycol-400 in sterile water.
-
Suspend WYE-687 in the vehicle to achieve the final concentration for a 25 mg/kg dosage based on the average body weight of the mice. Ensure the solution is well-mixed before each administration.
5. Monitoring and Data Collection:
-
Measure tumor volume and mouse body weight every 5 days[2]. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the animals for any signs of toxicity, such as changes in behavior, weight loss, or gastrointestinal distress[3].
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
6. Pharmacodynamic Analysis (Optional):
-
To assess the in vivo target engagement of WYE-687, a separate cohort of tumor-bearing mice can be treated with a single dose of WYE-687 or vehicle.
-
Collect tumor tissues at various time points post-administration.
-
Analyze the tumor lysates by Western blotting for the expression and phosphorylation status of mTORC1 and mTORC2 pathway components (e.g., p-S6K1, p-S6, p-Akt Ser-473) and downstream effectors like HIF-1α and HIF-2α[3].
7. Immunohistochemistry (IHC):
-
Fix a portion of the excised tumors in formalin and embed in paraffin (B1166041) or freeze in OCT for cryosectioning.
-
Perform IHC staining on tumor sections to visualize the expression and localization of key proteins, such as p-Akt (Ser-473), to confirm the in vivo inhibitory effect of WYE-687[1].
Mandatory Visualization
Caption: WYE-687 signaling pathway.
Caption: Experimental workflow for in vivo WYE-687 studies.
References
- 1. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 3. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
Application Notes and Protocols: Preparation of WYE-687 Dihydrochloride Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
WYE-687 dihydrochloride (B599025) is a potent, ATP-competitive, and selective inhibitor of mTOR (mammalian target of rapamycin) with an IC50 of 7 nM.[1][2][3] It effectively blocks both mTORC1 and mTORC2 signaling pathways, making it a valuable tool for studying cellular processes such as cell growth, proliferation, and survival.[1][4][5] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of WYE-687 dihydrochloride stock solutions.
Quantitative Data Summary
For accurate preparation of stock solutions, it is essential to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 601.53 g/mol | |
| Formula | C₂₈H₃₂N₈O₃·2HCl | |
| Purity | ≥98% (HPLC) | |
| Solubility in Water | Up to 100 mM (60.15 mg/mL) | [5] |
| Solubility in DMSO | Up to 100 mM (60.15 mg/mL) | [5] |
| Storage (Solid) | Desiccate at room temperature. Can be stored for up to 6 months if the vial is kept tightly sealed. | [6] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or at -80°C for up to 1 year to avoid repeated freeze-thaw cycles. | [1][2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Balance
Procedure:
-
Equilibrate: Before opening, allow the vial of this compound to warm to room temperature for at least 60 minutes to prevent condensation.[6]
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.015 mg of the compound (assuming a molecular weight of 601.53 g/mol ).
-
Dissolve: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For 6.015 mg, add 1 mL of DMSO. It is important to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[1]
-
Mix: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][2]
Preparation of a 10 mM Stock Solution in Water
This protocol describes the preparation of a 10 mM stock solution of this compound in water.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Balance
Procedure:
-
Equilibrate: Allow the vial of this compound to reach room temperature for at least 60 minutes before opening.[6]
-
Weigh: Weigh the desired amount of this compound powder. For instance, to prepare 1 mL of a 10 mM stock solution, use 6.015 mg.
-
Dissolve: Add the calculated volume of sterile water to the powder. For 6.015 mg, add 1 mL of water.
-
Mix: Vortex thoroughly until the powder is fully dissolved.
-
Aliquot: Distribute the stock solution into single-use aliquots in sterile, tightly sealed vials.
-
Store: Store the aliquots at -20°C for up to 1 month. For longer-term storage, -80°C is recommended.
Visualizations
mTOR Signaling Pathway Inhibition by WYE-687
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
Application Notes and Protocols: WYE-687
Audience: Researchers, scientists, and drug development professionals.
Introduction
WYE-687 is a potent, ATP-competitive, and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2] It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby inhibiting the phosphorylation of key downstream substrates like S6K, SGK, and Akt.[3] This dual inhibition leads to the disruption of fundamental cellular processes, including cell growth, proliferation, and survival.[4] WYE-687 has demonstrated antiproliferative effects in various cancer cell lines, primarily through the induction of G1 cell cycle arrest and apoptosis.[1][3]
Solubility Data
The solubility of WYE-687 can vary depending on whether it is in its free base form or as a dihydrochloride (B599025) salt. It is crucial to refer to the manufacturer's datasheet for the specific batch being used.
| Solvent | Form | Molecular Weight ( g/mol ) | Concentration (mM) | Concentration (mg/mL) | Notes |
| DMSO | Dihydrochloride | 601.53 | 100 | 60.15 | |
| Water | Dihydrochloride | 601.53 | 100 | 60.15 | |
| DMSO | Free Base | 528.61 | 47.29 | 25 | Requires sonication and warming to 60°C.[5] Use freshly opened DMSO as it is hygroscopic.[5] |
| DMSO | Free Base | 528.61 | 0.94 | 0.5 | It is noted that moisture-absorbing DMSO can reduce solubility.[1] |
| Water | Free Base | 528.61 | - | Insoluble | [1] |
Experimental Protocols
Preparation of Stock Solutions
3.1.1. For In Vitro Cellular Assays
It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
WYE-687 compound
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortexer
-
Sonicator (optional, but recommended)
-
Water bath (optional)
Protocol:
-
Aseptically weigh the desired amount of WYE-687 powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 25 mM, or 50 mM).
-
To facilitate dissolution, vortex the solution vigorously.[6]
-
If precipitation occurs, sonicate the solution or warm it in a 37°C water bath for a few minutes until the compound is fully dissolved.[6] For the free base form, warming to 60°C may be necessary to reach higher concentrations.[5]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[5]
Note on Dilution for Cell Culture: When diluting the DMSO stock solution into aqueous cell culture media, it is common for the compound to precipitate. To avoid this, ensure rapid mixing and consider that the final concentration of DMSO in the cell culture should be kept low (typically ≤0.1%) to minimize solvent-induced cytotoxicity.[6]
In Vitro Kinase Assay Protocol
This protocol is adapted from a general method for assessing mTOR inhibition.[1]
Materials:
-
Purified FLAG-mTOR
-
His6-S6K (substrate)
-
WYE-687 stock solution (in DMSO)
-
Kinase Assay Buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin (B8822318) LR, and 100 µg/mL BSA)
-
ATP solution
-
Stop Buffer (20 mM HEPES pH 7.4, 20 mM EDTA, 20 mM EGTA)
-
96-well plates
Protocol:
-
Dilute the purified FLAG-mTOR enzyme in the Kinase Assay Buffer.
-
In a 96-well plate, mix 12 µL of the diluted enzyme with 0.5 µL of the WYE-687 inhibitor (at various concentrations) or DMSO as a vehicle control.
-
Initiate the kinase reaction by adding 12.5 µL of Kinase Assay Buffer containing ATP and the His6-S6K substrate. The final reaction volume should be 25 µL, containing approximately 800 ng/mL FLAG-mTOR, 100 µM ATP, and 1.25 µM His6-S6K.[1]
-
Incubate the plate at room temperature for 2 hours with gentle shaking.[1]
-
Terminate the reaction by adding 25 µL of Stop Buffer.[1]
-
The level of phosphorylated His6-S6K can then be quantified using a suitable detection method, such as ELISA or a fluorescence-based assay.[1]
Preparation for In Vivo Studies
For oral administration in animal models, WYE-687 can be formulated as a suspension.
Materials:
-
WYE-687
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol for a 2.5 mg/mL Formulation: [5]
-
Prepare a 25 mg/mL stock solution of WYE-687 in DMSO.
-
For a 1 mL final volume, take 100 µL of the 25 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
This formulation should be prepared fresh on the day of use.[5]
Visualizations
WYE-687 Mechanism of Action
Caption: WYE-687 inhibits both mTORC1 and mTORC2 signaling pathways.
Experimental Workflow: In Vitro Cell-Based Assay
References
Application Notes and Protocols for WYE-687 in Renal Cell Carcinoma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of WYE-687, a potent and selective ATP-competitive mTOR kinase inhibitor, in the context of renal cell carcinoma (RCC) cell culture. The provided data and protocols are collated from preclinical studies, offering a framework for investigating the anti-tumor effects of this compound.
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in renal cell carcinoma, making it a key therapeutic target.[2][3] WYE-687 distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by concurrently inhibiting both mTORC1 and mTORC2.[2][3] This dual inhibition leads to a more comprehensive blockade of mTOR signaling, mitigating the feedback activation of pro-survival pathways often observed with rapalog treatment.[2]
Preclinical evidence demonstrates that WYE-687 is cytotoxic and anti-proliferative against established RCC cell lines and primary human RCC cells, while exhibiting minimal toxicity towards normal renal epithelial cells.[2][3] Its mechanism of action involves the induction of caspase-dependent apoptosis and the downregulation of key downstream effectors of both mTORC1 and mTORC2.[2][3]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of WYE-687 in RCC cell lines.
Table 1: IC50 Values of WYE-687 in RCC Cell Lines
| Cell Line | Description | IC50 (nM) | Reference |
| 786-O | Human Renal Clear Cell Carcinoma | 23.21 ± 2.25 | [2][3] |
| A498 | Human Renal Clear Cell Carcinoma | < 50 | [2] |
| Primary Human RCC Cells | Patient-derived Renal Cell Carcinoma | < 50 | [2] |
Table 2: Summary of WYE-687 Effects on RCC Cells
| Experiment | Cell Lines | WYE-687 Concentration | Treatment Duration | Key Findings | Reference |
| Cell Viability (MTT Assay) | 786-O, A498, Primary RCC | 1 - 1000 nM | 48 hours | Dose-dependent reduction in cell viability. | [2] |
| Colony Formation Assay | 786-O | 100 nM | 10 days | Significant reduction in the number of surviving colonies. | [4] |
| Cell Proliferation (BrdU & [H³] Thymidine Incorporation) | 786-O | 10 - 1000 nM | 12 hours | Dose-dependent inhibition of cell proliferation. | [2] |
| Apoptosis (Caspase-3 Activity & Annexin V Staining) | 786-O, A498, Primary RCC | 10 - 1000 nM (Caspase-3) 100 nM (Annexin V) | 24 hours (Caspase-3) 36 hours (Annexin V) | Dose-dependent induction of caspase-3 activity and apoptosis. | [2][3] |
| mTORC1/mTORC2 Inhibition (Western Blot) | 786-O, Primary RCC | 100 nM | 2 - 24 hours | Decreased phosphorylation of S6K1, S6, and Akt (Ser473). | [2] |
| HIF-1α/2α Expression (Western Blot) | 786-O, Primary RCC | 100 nM | 12 hours | Downregulation of both HIF-1α and HIF-2α. | [2] |
Visualizations
Caption: Workflow for assessing WYE-687's effects on RCC cells from culture to analysis.
Experimental Protocols
RCC Cell Culture
This protocol is a general guideline for the culture of 786-O and A498 renal cell carcinoma cell lines.
Materials:
-
786-O (ATCC® CRL-1932™) or A498 (ATCC® HTB-44™) cell line
-
Complete growth medium:
-
For 786-O: RPMI-1640 Medium (ATCC® 30-2001™)
-
For A498: Eagle's Minimum Essential Medium (ATCC® 30-2003™)
-
-
Fetal Bovine Serum (FBS) to a final concentration of 10%
-
Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)
-
0.25% (w/v) Trypsin - 0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Frozen Cells: a. Rapidly thaw the vial of frozen cells in a 37°C water bath. b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. c. Centrifuge at 125 x g for 5-7 minutes. d. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium. e. Transfer the cell suspension to a T-75 flask. f. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: a. When cells reach 80-90% confluency, aspirate the culture medium. b. Wash the cell monolayer once with sterile PBS. c. Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. d. Neutralize the trypsin by adding 6-8 mL of complete growth medium. e. Gently pipette the cell suspension to ensure a single-cell suspension. f. Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium. g. Continue to incubate at 37°C and 5% CO₂.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
RCC cells cultured in a 96-well plate
-
WYE-687 stock solution (in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Seed 5,000 - 10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of WYE-687 in complete growth medium. Also, prepare a vehicle control (DMSO at the same final concentration as the highest WYE-687 dose).
-
Remove the medium from the wells and replace it with 100 µL of the WYE-687 dilutions or vehicle control.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of mTOR Pathway Proteins
This protocol details the detection of key mTOR pathway proteins and their phosphorylation status.
Materials:
-
RCC cells cultured in 6-well plates
-
WYE-687 stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-Akt (Ser473), anti-Akt, anti-HIF-1α, anti-HIF-2α, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed RCC cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with 100 nM WYE-687 or vehicle control for the desired time points (e.g., 2, 6, 12, 24 hours).
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Apoptosis Detection by Annexin V Staining
This protocol allows for the detection of early and late apoptotic cells using flow cytometry.
Materials:
-
RCC cells cultured in 6-well plates
-
WYE-687 stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed RCC cells in 6-well plates and allow them to adhere.
-
Treat the cells with 100 nM WYE-687 or vehicle control for 36 hours.
-
Harvest both the floating and adherent cells. For adherent cells, use trypsin and neutralize with medium.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion
WYE-687 demonstrates significant potential as an anti-cancer agent in renal cell carcinoma by effectively inhibiting both mTORC1 and mTORC2. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic utility and molecular mechanisms of dual mTOR kinase inhibitors in RCC and other cancer models. Adherence to these detailed methodologies will facilitate reproducible and robust experimental outcomes.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 3. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
Application Notes: Detecting p-S6K and p-Akt Inhibition by WYE-687 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for utilizing Western blot analysis to quantify the inhibitory effects of WYE-687 on the PI3K/Akt/mTOR signaling pathway. WYE-687 is a potent, ATP-competitive inhibitor of mTOR, a crucial kinase that regulates cell growth, proliferation, and survival.[1][2] By targeting the kinase domain, WYE-687 effectively blocks the activity of both mTORC1 and mTORC2 complexes.[2][3][4] This protocol details the methodology to measure the phosphorylation status of key downstream effectors: S6 Kinase (S6K) at Threonine 389, a substrate of mTORC1, and Akt at Serine 473, a substrate of mTORC2.[2][3] A decrease in the phosphorylation of these targets serves as a robust biomarker for the on-target activity of WYE-687.
PI3K/Akt/mTOR Signaling Pathway and WYE-687 Inhibition
The PI3K/Akt/mTOR pathway is a central signaling cascade. Upon activation by growth factors, Akt activates mTORC1, which in turn phosphorylates S6K, promoting protein synthesis.[5] The mTORC2 complex is responsible for the full activation of Akt through phosphorylation at Ser473.[6][7] WYE-687's inhibition of the mTOR kinase domain disrupts both arms of this pathway, making the analysis of p-S6K (Thr389) and p-Akt (Ser473) ideal for assessing its efficacy.
Caption: WYE-687 inhibits mTORC1 and mTORC2, blocking S6K and Akt phosphorylation.
Experimental Protocol
This protocol provides a step-by-step guide for treating a representative cell line (e.g., 786-O renal carcinoma cells) with WYE-687 and subsequently analyzing the phosphorylation status of Akt and S6K.[4]
Materials and Reagents
-
Cell Culture: Appropriate cell line, culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 6-well plates.
-
Compound: WYE-687 (dissolved in DMSO).
-
Lysis & Quantification: RIPA Lysis Buffer, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit.[8][9]
-
SDS-PAGE: Laemmli sample buffer, precast polyacrylamide gels (e.g., 4-20%), SDS-PAGE running buffer.
-
Western Blot: PVDF membrane, transfer buffer, TBS-T (Tris-Buffered Saline with 0.1% Tween 20), blocking buffer (5% BSA in TBS-T), primary and secondary antibodies.
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate, imaging system.
Experimental Workflow
Caption: Standard workflow for Western blot analysis of WYE-687 treated cells.
Detailed Methodologies
1. Cell Culture and WYE-687 Treatment
-
Seed cells in 6-well plates and allow them to grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours, if necessary, to reduce basal signaling.
-
Treat cells with varying concentrations of WYE-687 (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, or 12 hours).[4] Include a vehicle control (DMSO).
2. Cell Lysis and Protein Extraction
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[8][12]
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with fresh protease and phosphatase inhibitors) to each well.[13]
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Carefully transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[14]
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Protein Transfer
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.[14][15]
-
Load the denatured samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[16]
5. Immunoblotting
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]
-
Incubate the membrane with the primary antibody (e.g., anti-p-S6K) diluted in 5% BSA/TBS-T overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13]
-
Wash the membrane again three times for 10 minutes each with TBS-T.
6. Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalization: For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal (e.g., p-S6K / total S6K). Further normalize this ratio to the loading control (β-Actin) to correct for any loading inaccuracies.[13]
Data Presentation and Interpretation
Treatment with WYE-687 is expected to result in a dose-dependent decrease in the phosphorylation of both S6K (Thr389) and Akt (Ser473). The results confirm the inhibitory effect of WYE-687 on the mTOR pathway. Quantitative data should be summarized in a table for clear comparison.
Table 1: Effect of WYE-687 on p-S6K and p-Akt Levels
| WYE-687 Conc. (nM) | Normalized p-S6K / Total S6K Ratio (Mean ± SD) | % Inhibition of p-S6K | Normalized p-Akt / Total Akt Ratio (Mean ± SD) | % Inhibition of p-Akt |
| 0 (Vehicle) | 1.00 ± 0.09 | 0% | 1.00 ± 0.11 | 0% |
| 10 | 0.65 ± 0.07 | 35% | 0.72 ± 0.08 | 28% |
| 50 | 0.21 ± 0.04 | 79% | 0.35 ± 0.05 | 65% |
| 100 | 0.08 ± 0.02 | 92% | 0.15 ± 0.03 | 85% |
| 500 | 0.03 ± 0.01 | 97% | 0.06 ± 0.02 | 94% |
Note: The data presented are representative and intended for illustrative purposes only.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WYE-687 | Src | mTOR | p38 MAPK | PI3K | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. content.protocols.io [content.protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Western Blot Analysis [bio-protocol.org]
- 12. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bostonbioproducts.com [bostonbioproducts.com]
- 16. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
Application Note: Measuring Cell Viability in Response to WYE-687 Treatment Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and metabolic activity.[1][2] The principle of the assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product.[3] The formazan crystals are then solubilized, and the concentration is determined by spectrophotometric measurement. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[3]
WYE-687 is a potent, ATP-competitive, and selective inhibitor of the mechanistic target of rapamycin (B549165) (mTOR).[4][5] It uniquely targets both mTOR Complex 1 (mTORC1) and mTORC2, which are crucial regulators of cell growth, proliferation, survival, and metabolism.[4][6] By inhibiting mTORC1, WYE-687 blocks the phosphorylation of downstream effectors like S6 kinase (S6K), and by inhibiting mTORC2, it prevents the phosphorylation of Akt at Serine 473.[4] This dual inhibition leads to anti-proliferative effects, G1 cell cycle arrest, and apoptosis in various cancer cell lines.[4] This application note provides a detailed protocol for using the MTT assay to quantify the dose-dependent effects of WYE-687 on cancer cell viability.
WYE-687 Mechanism of Action
WYE-687 exerts its anti-proliferative effects by inhibiting the kinase activity of mTOR, a central node in cellular signaling. This inhibition disrupts downstream pathways critical for cell survival and growth.
Caption: WYE-687 inhibits mTORC1 and mTORC2, blocking downstream signaling and reducing cell viability.
Quantitative Data Summary
WYE-687 has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency.
Table 1: IC50 Values of WYE-687 in Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|---|
| 786-O | Renal Cell Carcinoma | ~0.1 | MTT | [7][8][9] |
| A498 | Renal Cell Carcinoma | ~0.1 | MTT | [7][8][9] |
| HL-60 | Acute Myeloid Leukemia | Dose-dependent inhibition (33-1000 nM) | MTT | [5] |
| U937 | Leukemia | Concentration-dependent inhibition | Survival Assay | [10] |
| LNCaP | Prostate Cancer | 0.213 | MTS | [5] |
| Various | Breast, Glioma, Colorectal | 0.18 - 1.25 | Proliferation Assay |[10] |
Table 2: Representative Dose-Response Data for WYE-687 (48h Treatment) in 786-O Cells.
| WYE-687 Conc. (nM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
|---|---|---|---|
| 0 (Vehicle) | 1.250 | 0.085 | 100% |
| 10 | 1.125 | 0.070 | 90% |
| 50 | 0.813 | 0.055 | 65% |
| 100 | 0.613 | 0.042 | 49% |
| 250 | 0.375 | 0.030 | 30% |
| 500 | 0.200 | 0.021 | 16% |
| 1000 | 0.138 | 0.015 | 11% |
Note: This table presents hypothetical data for illustrative purposes, based on trends observed in published studies.[7][9]
Detailed Experimental Protocol: MTT Assay for WYE-687
Materials and Reagents
-
Cells: Cancer cell line of interest (e.g., 786-O, A498, HL-60).
-
WYE-687: Stock solution (e.g., 10 mM in DMSO).[10]
-
Culture Medium: Appropriate for the cell line (e.g., RPMI-1640 or DMEM with 10% FBS).
-
MTT Reagent: 5 mg/mL MTT in sterile PBS. Filter-sterilize and store at -20°C, protected from light.[1][3]
-
Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or 0.04 M HCl in isopropanol.[2][11]
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Equipment:
-
Sterile 96-well flat-bottom plates.
-
Humidified incubator (37°C, 5% CO2).
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570-600 nm.
-
Experimental Workflow Diagram
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WYE-687 - Wikipedia [en.wikipedia.org]
- 7. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 8. Item - WYE-687 is cytotoxic to cultured human RCC cells. - figshare - Figshare [figshare.com]
- 9. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 10. caymanchem.com [caymanchem.com]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
Application Notes and Protocols for Assessing Apoptosis Following WYE-687 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYE-687 is a potent, ATP-competitive inhibitor of both mTORC1 and mTORC2 kinases. Its ability to concurrently block both complexes makes it a valuable tool for investigating the mTOR signaling pathway and a potential therapeutic agent in oncology. A key mechanism of action for WYE-687 is the induction of caspase-dependent apoptosis in cancer cells.[1] These application notes provide detailed protocols for assessing apoptosis in cells treated with WYE-687, utilizing established techniques such as Annexin V/PI staining, TUNEL assays, caspase activity assays, and Western blotting for key apoptotic markers.
Mechanism of Action: WYE-687 Induced Apoptosis
WYE-687 exerts its pro-apoptotic effects by inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival. Inhibition of mTORC1 and mTORC2 disrupts downstream signaling pathways, leading to cell cycle arrest and the induction of programmed cell death.
Quantitative Data Summary
The following tables summarize quantitative data from studies assessing the pro-apoptotic effects of WYE-687 on the 786-O renal cell carcinoma cell line.
Table 1: Caspase-3 Activity in 786-O Cells
| WYE-687 Concentration (nM) | Fold Increase in Caspase-3 Activity (vs. Control) |
| 10 | ~1.5 |
| 100 | ~2.5 |
| 1000 | ~3.5 |
Data is estimated from graphical representations in Pan et al., 2017.[2]
Table 2: Annexin V Positive 786-O Cells
| WYE-687 Concentration (nM) | Percentage of Annexin V Positive Cells |
| 10 | ~15% |
| 100 | ~30% |
| 1000 | ~45% |
Data is estimated from graphical representations in Pan et al., 2017.[2]
Experimental Protocols
The following are detailed protocols for assessing apoptosis after WYE-687 administration.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Deionized Water
-
Flow cytometry tubes
-
Microcentrifuge
Protocol:
-
Cell Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of WYE-687 (e.g., 10, 100, 1000 nM) or vehicle control (DMSO) for the indicated time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[3] To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.[3] Use unstained, Annexin V-FITC only, and PI only stained cells for compensation setup.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit
-
Coverslips
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in 0.1% sodium citrate (B86180)
-
PBS
-
DAPI or Hoechst stain
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow and treat cells with WYE-687 on coverslips as described in the Annexin V protocol.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[3] Wash twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.[3]
-
TUNEL Reaction: Wash the cells twice with PBS. Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions for 60 minutes at 37°C in a humidified chamber, protected from light.[3]
-
Visualization: Wash the cells three times with PBS. Counterstain the nuclei with DAPI or Hoechst. Mount the coverslips and visualize using a fluorescence microscope.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with WYE-687 for the desired duration (e.g., 24-48 hours).[3]
-
Assay Procedure: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[3]
-
Incubation and Measurement: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.[3] Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Calculate the fold change in caspase activity relative to the vehicle-treated control.
Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After treatment with WYE-687, wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.[4]
-
Analysis: Analyze the band intensities and normalize to a loading control like β-actin. An increase in cleaved forms of caspase-3 and PARP, and changes in the ratio of pro- to anti-apoptotic Bcl-2 family proteins (e.g., Bax/Bcl-2) are indicative of apoptosis.[5]
References
- 1. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. mTORC1 serves ER stress-triggered apoptosis via selective activation of the IRE1–JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Oral Gavage Administration of WYE-687 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYE-687 is a potent, selective, and ATP-competitive small molecule inhibitor of the mechanistic target of rapamycin (B549165) (mTOR). It uniquely targets both mTOR complex 1 (mTORC1) and mTORC2, which are crucial regulators of cell growth, proliferation, survival, and metabolism.[1][2] This dual inhibitory action gives WYE-687 a potential therapeutic advantage over rapalogs, which primarily inhibit mTORC1. These application notes provide detailed protocols for the oral gavage administration of WYE-687 in mouse models, based on established preclinical studies, to aid researchers in evaluating its in vivo efficacy.
Mechanism of Action
WYE-687 exerts its anti-tumor effects by blocking the kinase activity of both mTORC1 and mTORC2. This leads to the inhibition of downstream signaling pathways critical for cancer cell survival and proliferation. Specifically, WYE-687 has been shown to inhibit the phosphorylation of key mTORC1 substrates like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), and the mTORC2 substrate Akt at serine 473.[2] This comprehensive blockade of mTOR signaling results in cell cycle arrest and apoptosis in cancer cells.
Data Presentation
In Vivo Efficacy of WYE-687 in Mouse Xenograft Models
The following table summarizes the quantitative data from preclinical studies demonstrating the efficacy of orally administered WYE-687 in inhibiting tumor growth in mouse xenograft models.
| Mouse Model | Cancer Type | WYE-687 Dose (Oral Gavage) | Treatment Duration | Tumor Growth Inhibition | Reference |
| Nude Mice | Renal Cell Carcinoma (786-O cells) | 25 mg/kg, daily | 15 days | Significant reduction in tumor volume and growth rate compared to vehicle control. | [2] |
| SCID Mice | Acute Myeloid Leukemia (U937 cells) | 5 or 25 mg/kg, daily | 7 days | Dose-dependent inhibition of tumor growth. At day 15, 50% (5 mg/kg) and 75% (25 mg/kg) smaller tumors than vehicle control. |
Pharmacokinetic Parameters of WYE-687 in Mice (Oral Administration)
Comprehensive pharmacokinetic data for WYE-687 administered orally in mice, such as Cmax, Tmax, AUC, and half-life, are not publicly available in the reviewed literature. Researchers may need to conduct dedicated pharmacokinetic studies to determine these parameters for their specific mouse strain and experimental conditions.
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of WYE-687
This protocol details the preparation of the WYE-687 formulation and the procedure for oral gavage in mice.
Materials:
-
WYE-687 powder
-
Ethanol (95-100%)
-
Tween 80
-
Polyethylene (B3416737) glycol-400 (PEG400)
-
Sterile water or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for mice, e.g., 20-22 gauge)
-
Syringes (1 ml)
Vehicle Formulation (5% ethanol, 2% Tween 80, and 5% polyethylene glycol-400):
-
For a 10 ml final volume of the vehicle, combine the following in a sterile tube:
-
0.5 ml Ethanol
-
0.2 ml Tween 80
-
0.5 ml PEG400
-
8.8 ml Sterile water or saline
-
-
Vortex thoroughly until a clear and homogenous solution is formed.
WYE-687 Formulation Preparation:
-
Determine the required concentration of WYE-687 based on the desired dose (e.g., 25 mg/kg) and the average weight of the mice. The final volume for oral gavage is typically 100-200 µl per 20-25g mouse.
-
Calculate the total amount of WYE-687 needed for the entire study cohort, including a slight overage.
-
Weigh the calculated amount of WYE-687 powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the WYE-687 powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure the compound is fully suspended. If necessary, sonicate the solution for a few minutes to aid dissolution/suspension.
-
Visually inspect the solution for any precipitates before administration.
Oral Gavage Procedure:
-
Accurately weigh each mouse to determine the precise volume of the WYE-687 formulation to be administered.
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and body.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle.
-
Attach the gavage needle to the syringe containing the calculated volume of the WYE-687 formulation.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The mouse should swallow the needle as it enters the esophagus.
-
Crucially, do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is inserted to the predetermined depth, slowly and steadily depress the syringe plunger to administer the solution.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of WYE-687 in a subcutaneous xenograft model.
Materials and Animals:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Cancer cell line of interest (e.g., 786-O renal cell carcinoma)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Calipers
-
WYE-687 formulation and vehicle control
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tumor excision (optional)
-
Reagents for downstream analysis (e.g., formalin for histology, lysis buffer for western blotting)
Procedure:
-
Cell Culture and Implantation:
-
Culture the cancer cells under sterile conditions.
-
Harvest the cells during the exponential growth phase and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Inject a specific number of cells (e.g., 1-5 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize the mice into treatment and control groups with comparable average tumor volumes.
-
-
Treatment Administration:
-
Prepare the WYE-687 formulation and the vehicle control as described in Protocol 1.
-
Administer the designated treatment (e.g., 25 mg/kg WYE-687 or vehicle) to each mouse daily via oral gavage.
-
Monitor the body weight of the mice regularly (e.g., twice a week) as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Continue the treatment for the predetermined duration (e.g., 15 days).
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
-
Endpoint Analysis (Optional):
-
Excise the tumors and measure their final weight.
-
A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers).
-
Another portion can be snap-frozen in liquid nitrogen for molecular analysis (e.g., western blotting to assess the inhibition of mTOR signaling).
-
Visualization
Caption: mTOR signaling pathway and the inhibitory action of WYE-687.
Caption: Experimental workflow for an in vivo mouse study with WYE-687.
References
Troubleshooting & Optimization
troubleshooting WYE-687 dihydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WYE-687 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is WYE-687 dihydrochloride and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are key regulators of cell growth, proliferation, and survival.[2] By inhibiting mTOR, WYE-687 can block downstream signaling pathways, leading to the inhibition of protein synthesis, cell cycle arrest, and apoptosis in cancer cells.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[1] Published data indicates solubility up to 100 mM in both solvents.[1] However, for cell-based assays, DMSO is the more common solvent for preparing concentrated stock solutions.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into aqueous media. What could be the cause and how can I resolve it?
A3: This is a common issue known as "precipitation upon dilution." It often occurs when a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer or cell culture medium. The abrupt change in solvent polarity can cause the compound to exceed its solubility limit in the mixed solvent system and precipitate.
To troubleshoot this, consider the following:
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, to maintain compound solubility and minimize solvent toxicity to cells.
-
Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in a small volume of your aqueous buffer. Then, add this intermediate dilution to the final volume of your media.
-
Gentle Warming: Briefly warming the solution in a 37°C water bath can help redissolve any precipitate.
-
Sonication: Using a sonicator bath can aid in the dissolution of the compound.
Q4: How should I store this compound?
A4: this compound powder should be stored desiccated at room temperature.[1] Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility.
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Weight | 601.53 g/mol | [1] |
| Chemical Formula | C₂₈H₃₂N₈O₃·2HCl | [1] |
| Solubility in Water | Up to 100 mM (60.15 mg/mL) | [1] |
| Solubility in DMSO | Up to 100 mM (60.15 mg/mL) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 601.53 g/mol * 1000 mg/g = 6.0153 mg
-
-
-
Weigh the compound:
-
Carefully weigh out approximately 6.02 mg of this compound powder into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
-
Dissolve the compound:
-
Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. A clear solution should be observed. If dissolution is slow, gentle warming in a 37°C water bath for a few minutes or brief sonication can be applied.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Nephelometer
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions in DMSO:
-
Create a series of dilutions of the 10 mM stock solution in DMSO. For example: 10 mM, 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, etc.
-
-
Dispense Buffer:
-
Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
-
Add Compound:
-
Add 2 µL of each DMSO dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%. Include a DMSO-only control.
-
-
Incubate:
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
-
Measure Turbidity:
-
Measure the turbidity (light scattering) of each well using a nephelometer.
-
-
Data Analysis:
-
The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
-
Signaling Pathway
This compound inhibits both mTORC1 and mTORC2. The following diagram illustrates a simplified overview of the mTOR signaling pathway and the points of inhibition by WYE-687.
Caption: Simplified mTOR signaling pathway showing inhibition by WYE-687.
References
identifying and mitigating off-target effects of WYE-687
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of WYE-687, a potent ATP-competitive inhibitor of mTOR. The following troubleshooting guides and FAQs are designed to help identify and mitigate potential off-target effects, ensuring data integrity and accurate interpretation of experimental results.
Quantitative Data Summary: WYE-687 Kinase Inhibitory Potency
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of WYE-687 against its primary target (mTOR) and known off-target kinases. Understanding this selectivity profile is crucial for designing experiments and interpreting results.
| Target | IC50 | Fold Selectivity vs. mTOR | References |
| mTOR | 7 nM | 1x | [1][2][3][4] |
| PI3Kα | 81 nM | >11x | [2][5] |
| PI3Kγ | 3.11 µM | >444x | [2][5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for WYE-687?
A1: WYE-687 is an ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase with an IC50 of approximately 7 nM.[1][2][3] It uniquely inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), blocking the phosphorylation of downstream substrates like S6K (T389) and Akt (S473), respectively.[1][4] This dual inhibition leads to anti-proliferative effects, G1 cell cycle arrest, and apoptosis in various cancer cell lines.[1][6]
Q2: How does WYE-687 differ from rapamycin and other rapalogs?
A2: WYE-687 differs significantly from rapamycin and its analogs (rapalogs). While rapalogs are allosteric inhibitors that primarily target mTORC1, WYE-687 is an ATP-competitive kinase inhibitor that blocks the function of both mTORC1 and mTORC2.[7][8] This broader activity allows WYE-687 to inhibit mTORC2-mediated Akt phosphorylation at Serine 473, a key survival signal that is often not affected by rapalog treatment.[4][8]
Q3: What are the known primary off-targets for WYE-687?
A3: The most well-characterized off-targets of WYE-687 are class I phosphoinositide 3-kinases (PI3Ks). It displays over 100-fold selectivity for mTOR compared to PI3Kα and over 500-fold selectivity compared to PI3Kγ.[1][3] While highly selective, researchers should be aware that at higher concentrations, WYE-687 can inhibit PI3Kα (IC50 = 81 nM), potentially confounding results.[2][5]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with WYE-687.
Q4: I'm observing a weaker-than-expected effect in my cell-based assay compared to the potent activity seen in my biochemical (enzymatic) assay. What could be the issue?
A4: Discrepancies between biochemical and cellular assays are common and can stem from several factors:[9]
-
High Intracellular ATP: Biochemical kinase assays are often run at low ATP concentrations. In contrast, cellular ATP levels are much higher (millimolar range) and can outcompete ATP-competitive inhibitors like WYE-687 for binding to the mTOR kinase domain.[9]
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than applied externally.[9]
-
Efflux Pumps: WYE-687 could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove the compound from the cell, reducing its effective concentration at the target.[9]
-
Target Expression: The cell line you are using may not express mTOR at high levels, or the pathway may not be active, leading to a diminished response.[9]
Recommended Actions:
-
Confirm Target Engagement: Use Western blotting to verify the inhibition of mTORC1 and mTORC2 downstream targets (e.g., phospho-S6K, phospho-Akt S473) at your chosen WYE-687 concentration.
-
Titrate the Inhibitor: Perform a dose-response curve in your cell-based assay to determine the effective concentration (EC50) and ensure you are using an appropriate dose.
-
Select an Appropriate Cell Line: Choose a cell line known to have an active PI3K/Akt/mTOR pathway.
Q5: My experiment shows a cellular phenotype (e.g., unexpected toxicity, altered morphology) that does not align with the known function of mTOR. How can I confirm if this is an off-target effect?
A5: This observation strongly suggests a potential off-target effect. A systematic approach is required to distinguish on-target from off-target activities.[10]
Recommended Workflow:
-
Dose-Response Correlation: Perform a detailed dose-response curve for the unexpected phenotype. If the EC50 for this phenotype is significantly higher than the IC50 for mTOR (7 nM) and closer to that of an off-target like PI3Kα (81 nM), it points towards an off-target effect.[10]
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different, structurally distinct mTOR kinase inhibitor (e.g., Torin1). If this compound recapitulates the expected on-target effects but not the unexpected phenotype, it strengthens the case for a WYE-687-specific off-target effect.[9][10]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate mTOR expression. If the genetic knockdown mimics the expected on-target effects of WYE-687 but not the anomalous phenotype, the latter is likely off-target.[10]
-
Rescue Experiment: Overexpress a drug-resistant mutant of mTOR in your cells. If the phenotype is on-target, the resistant mutant should reverse the effect of WYE-687. Persistence of the phenotype indicates it is an off-target effect.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WYE-687 | Src | mTOR | p38 MAPK | PI3K | TargetMol [targetmol.com]
- 4. WYE 687 dihydrochloride | mTOR | Tocris Bioscience [tocris.com]
- 5. adooq.com [adooq.com]
- 6. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 7. WYE-687 - Wikipedia [en.wikipedia.org]
- 8. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing WYE-687 Concentration for Maximum mTOR Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing WYE-687 for effective mTOR inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is WYE-687 and what is its mechanism of action?
A1: WYE-687 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2][3][4] It targets the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3][4][5] This dual inhibition allows for a comprehensive blockade of mTOR signaling, affecting downstream pathways that control cell growth, proliferation, and survival.[1][6] WYE-687 demonstrates high selectivity for mTOR over other kinases, such as PI3Kα and PI3Kγ.[1][2][4]
Q2: What is a typical effective concentration range for WYE-687 in cell culture?
A2: The effective concentration of WYE-687 can vary significantly depending on the cell line and the duration of treatment.[2][7] Generally, concentrations ranging from the low nanomolar (nM) to the low micromolar (µM) range are used. For instance, in HL-60 AML cells, concentrations between 33-1000 nM have been shown to potently inhibit cell survival.[2] In studies with renal cell carcinoma (RCC) cell lines, a concentration of 100 nM was effective in blocking mTORC1 and mTORC2 activation.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How should I prepare and store WYE-687 stock solutions?
A3: WYE-687 is typically supplied as a powder. For in vitro experiments, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] For example, a stock solution of 0.5 mg/mL (0.94 mM) in fresh DMSO can be prepared.[1] It is important to note that moisture-absorbing DMSO can reduce its solubility.[1] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to a year.[1][2] For shorter periods, storage at -20°C for up to a month is also possible.[1][2] The dihydrochloride (B599025) salt of WYE-687 is soluble in water up to 100 mM.
Q4: What are the known off-target effects of WYE-687?
A4: WYE-687 is a highly selective mTOR inhibitor. However, like most kinase inhibitors, it can exhibit some off-target activity at higher concentrations. It has been shown to inhibit PI3Kα and PI3Kγ with IC50 values of 81 nM and 3.11 µM, respectively.[2][8] This is significantly higher than its IC50 for mTOR (7 nM), indicating good selectivity.[2][8] Researchers should be mindful of these potential off-target effects, especially when using concentrations in the higher nanomolar or micromolar range.
Quantitative Data Summary
For easy comparison, the following table summarizes the inhibitory concentrations (IC50) of WYE-687 across various targets and cell lines.
| Target/Cell Line | IC50 Value | Assay Type | Reference |
| mTOR (recombinant) | 7 nM | DELFIA (in vitro kinase assay) | [2] |
| PI3Kα | 81 nM | Not Specified | [2] |
| PI3Kγ | 3.11 µM | Not Specified | [2] |
| HEK293 | 4.6 nM | DELFIA (cell-based assay) | [2] |
| LNCaP | 213 nM | MTS assay (antiproliferative) | [2] |
| HL-60 | Dose-dependent inhibition (33-1000 nM) | MTT assay (cell survival) | [2] |
| 786-O (RCC) | Cytotoxic at 100 nM | MTT assay | [7] |
| A498 (RCC) | Cytotoxic at 100 nM | MTT assay | [7] |
Experimental Protocols
Protocol 1: Determination of Optimal WYE-687 Concentration using a Cell Viability Assay (e.g., MTT)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of WYE-687 in a specific cell line.
Materials:
-
WYE-687
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of WYE-687 in complete cell culture medium. A common starting range is from 0 nM (vehicle control) to 10 µM.
-
Treatment: Remove the old medium from the cells and add the prepared WYE-687 dilutions to the respective wells. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest WYE-687 dose).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals. .
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the logarithm of the WYE-687 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low mTOR inhibition observed | Incorrect WYE-687 concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal inhibitory concentration (see Protocol 1). |
| Degraded WYE-687: Improper storage or repeated freeze-thaw cycles can lead to degradation. | Use a fresh aliquot of WYE-687 stock solution. Ensure proper storage at -80°C. | |
| Cell line resistance: The cell line may have intrinsic or acquired resistance to mTOR inhibitors. | Consider using a different mTOR inhibitor or a combination therapy approach. | |
| High cell death even at low concentrations | High sensitivity of the cell line: Some cell lines are extremely sensitive to mTOR inhibition. | Use a lower concentration range in your dose-response experiments. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). | |
| Inconsistent results between experiments | Variability in cell seeding density: Inconsistent cell numbers can affect the outcome of the experiment. | Standardize your cell seeding protocol and ensure a uniform cell monolayer. |
| Inaccurate drug dilutions: Errors in preparing the serial dilutions can lead to variability. | Prepare fresh drug dilutions for each experiment and use calibrated pipettes. | |
| Fluctuations in incubation time: Different treatment durations will impact the results. | Strictly adhere to the planned incubation times for all experiments. |
Visualizations
Signaling Pathway
Caption: The mTOR signaling pathway and the inhibitory action of WYE-687.
Experimental Workflow
Caption: Workflow for determining the optimal WYE-687 concentration.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low mTOR inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WYE-687 - Wikipedia [en.wikipedia.org]
- 4. WYE-687 | Src | mTOR | p38 MAPK | PI3K | TargetMol [targetmol.com]
- 5. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
assessing the stability of WYE-687 in different experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of WYE-687 in various experimental conditions. The information is tailored for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guides and FAQs
This section addresses specific issues that users may encounter during the handling and use of WYE-687.
1. Solubility and Stock Solution Preparation
-
Q1: How should I dissolve WYE-687 and what are the recommended solvents?
A1: WYE-687 is available as a crystalline solid or dihydrochloride (B599025) salt. The solubility can vary slightly between batches. It is recommended to consult the manufacturer's datasheet for the specific lot. General solubility guidelines are provided in the table below. For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it with aqueous buffer or cell culture medium to the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system, typically below 0.5%.
-
Q2: What is the best way to prepare and store stock solutions of WYE-687?
A2: It is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3] Store these aliquots at -20°C or -80°C for long-term stability. When needed, thaw an aliquot and use it for your experiment. Discard any unused portion of the thawed aliquot to avoid degradation.
2. Storage and Stability
-
Q3: What are the recommended storage conditions for solid WYE-687 and its solutions?
A3: The stability of WYE-687 is dependent on the storage conditions. The following table summarizes the recommended storage for both the solid compound and solutions.
| Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | ≥ 4 years[4] |
| Solution in DMSO | -20°C | Up to 1 month[3][5] |
| Solution in DMSO | -80°C | Up to 6 months[3] |
| Solution in Water (dihydrochloride) | -20°C | Information not available, assess stability before use. |
-
Q4: How many freeze-thaw cycles can a WYE-687 stock solution tolerate?
A4: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound.[3] Aliquoting the stock solution into single-use vials is the best practice to maintain the integrity of WYE-687. If you suspect degradation due to freeze-thaw cycles, it is advisable to use a fresh aliquot or prepare a new stock solution.
3. Stability in Experimental Conditions
-
Q5: How stable is WYE-687 in cell culture medium?
-
Q6: What is the stability of WYE-687 at different pH values?
A6: The effect of pH on the stability of WYE-687 has not been extensively documented in publicly available literature. As the molecule contains several functional groups that can be affected by pH, it is crucial to consider this factor in your experiments. If your experimental conditions involve a wide range of pH values, it is recommended to perform a pH stability study. A general protocol for assessing pH stability is available in the "Experimental Protocols" section.
-
Q7: Is WYE-687 susceptible to metabolic degradation?
A7: As a small molecule inhibitor used in biological systems, WYE-687 is likely subject to metabolic degradation by enzymes present in, for example, liver microsomes or plasma. This is an important consideration for in vivo studies and for in vitro experiments using primary cells or tissue homogenates. To assess the metabolic stability of WYE-687, in vitro assays using liver microsomes or plasma can be performed. Detailed protocols for these assays are provided in the "Experimental Protocols" section.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of WYE-687.
1. Protocol for Assessing Stability in Cell Culture Medium
-
Preparation: Prepare a stock solution of WYE-687 in DMSO (e.g., 10 mM).
-
Incubation: Dilute the stock solution to the final working concentration in your cell culture medium (e.g., 10 µM). Prepare several identical samples in sterile tubes.
-
Time Points: Incubate the samples in a cell culture incubator (e.g., at 37°C, 5% CO2) for different durations (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Collection: At each time point, take an aliquot and immediately store it at -80°C to halt any further degradation.
-
Analysis: Analyze the concentration of the remaining WYE-687 in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of WYE-687 against time to determine its degradation rate and half-life in the cell culture medium.
2. Protocol for Assessing pH Stability
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Incubation: Add a known concentration of WYE-687 to each buffer and incubate at a specific temperature (e.g., room temperature or 37°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Quantify the amount of intact WYE-687 at each time point using HPLC or LC-MS.
-
Data Interpretation: Determine the degradation rate at each pH to identify the optimal pH range for stability.
3. Protocol for Microsomal Stability Assay
-
Reagents: Obtain liver microsomes (from human or other species of interest) and an NADPH-regenerating system.
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Initiation: Add WYE-687 to the reaction mixture and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time Points: Collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction at each time point by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the concentration of WYE-687 using LC-MS.
-
Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to predict the metabolic stability of the compound.
4. Protocol for Plasma Stability Assay
-
Reagents: Obtain plasma from the species of interest (e.g., human, mouse, rat).
-
Incubation: Spike WYE-687 into the plasma at a defined concentration and incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination: Stop the enzymatic degradation by adding a quenching solvent (e.g., acetonitrile).
-
Analysis: Process the samples to remove precipitated proteins and analyze the remaining concentration of WYE-687 by LC-MS.
-
Data Interpretation: Determine the rate of degradation to assess the stability of WYE-687 in plasma.
Visualizations
Signaling Pathway
Caption: Simplified mTOR signaling pathway showing the points of inhibition by WYE-687.
Experimental Workflow
Caption: General workflow for assessing the stability of WYE-687 in different experimental conditions.
Troubleshooting Logic
Caption: A logical diagram to troubleshoot potential stability issues with WYE-687.
References
- 1. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
minimizing cytotoxicity of WYE-687 in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of WYE-687 in non-cancerous cell lines during their experiments.
Troubleshooting Guides
Issue 1: Observed Cytotoxicity in Non-Cancerous Cell Lines
Researchers may encounter unexpected toxicity in their non-cancerous control cell lines when using WYE-687. This guide provides a systematic approach to troubleshoot and mitigate these effects.
Possible Cause & Troubleshooting Steps:
-
Inappropriate Concentration Range: The concentration of WYE-687 may be too high for the specific non-cancerous cell line being used.
-
Recommendation: Perform a dose-response curve to determine the IC50 value for your specific non-cancerous cell line. Start with a broad range of concentrations and narrow it down to identify the optimal concentration that inhibits the target (mTOR) without causing significant cell death.
-
Reference Data: In a study on renal cell carcinoma, WYE-687 was shown to be non-cytotoxic to HK-2 normal tubular epithelial cells at concentrations effective against cancer cells.[1][2][3]
-
-
Extended Exposure Time: Prolonged exposure to WYE-687 may lead to off-target effects and cytotoxicity.
-
Recommendation: Conduct a time-course experiment to determine the minimum exposure time required to achieve the desired mTOR inhibition. Analyze key downstream markers of mTORC1 (e.g., p-S6K1, p-4E-BP1) and mTORC2 (e.g., p-Akt Ser473) at various time points.
-
-
Cell Line Specific Sensitivity: Different non-cancerous cell lines may exhibit varying sensitivities to WYE-687 due to differences in their genetic background and signaling pathway dependencies.
-
Recommendation: If possible, test WYE-687 on multiple non-cancerous cell lines relevant to your research area to identify a more resistant control line.
-
Experimental Workflow for Optimizing WYE-687 Treatment
Caption: A stepwise workflow for optimizing WYE-687 concentration and exposure time to minimize cytotoxicity in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of WYE-687?
A1: WYE-687 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[4][5][6][7] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][8][9] By blocking the kinase activity of mTOR, WYE-687 inhibits the phosphorylation of key downstream substrates, leading to the suppression of cell growth, proliferation, and survival.[6]
mTOR Signaling Pathway Inhibition by WYE-687
Caption: WYE-687 inhibits both mTORC1 and mTORC2, blocking downstream signaling pathways that regulate cell growth and survival.
Q2: What is the reported selectivity of WYE-687 for mTOR over other kinases?
A2: WYE-687 demonstrates high selectivity for mTOR over other related kinases. It is over 100-fold more selective for mTOR than for PI3Kα and over 500-fold more selective than for PI3Kγ.[4][7][10][11][12]
Q3: Is there any data on the cytotoxicity of WYE-687 in non-cancerous cell lines?
A3: Yes. A study by Pan et al. (2017) investigated the effects of WYE-687 on various cell lines, including the non-cancerous human renal tubular epithelial cell line, HK-2. The results showed that WYE-687 was non-cytotoxic to HK-2 cells at concentrations that were effective in inducing apoptosis and inhibiting the proliferation of renal cell carcinoma (RCC) cell lines (786-O and A498).[1][2][3]
Table 1: Comparative Cytotoxicity of WYE-687 in Cancerous vs. Non-Cancerous Cell Lines
| Cell Line | Cell Type | WYE-687 Effect (at tested concentrations) | Citation |
| 786-O | Human Renal Cell Carcinoma | Cytotoxic, Anti-proliferative, Apoptotic | [1][2] |
| A498 | Human Renal Cell Carcinoma | Cytotoxic, Anti-proliferative, Apoptotic | [1][2] |
| Primary Human RCC cells | Human Renal Cell Carcinoma | Cytotoxic, Anti-proliferative, Apoptotic | [1][2] |
| HK-2 | Human Renal Tubular Epithelial | Non-cytotoxic | [1][2][3] |
Q4: What are the recommended starting concentrations for WYE-687 in cell culture experiments?
A4: Based on published studies, concentrations in the nanomolar range are typically effective. For example, 100 nM WYE-687 has been shown to effectively block mTORC1 and mTORC2 activation in RCC cells.[1] However, the optimal concentration is cell-line dependent. It is strongly recommended to perform a dose-response experiment for each new cell line to determine the IC50 value.
Q5: How should I prepare and store WYE-687?
A5: WYE-687 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4] It is important to use fresh, high-quality DMSO as moisture can reduce its solubility.[4] For storage, it is recommended to desiccate at room temperature.[6] Always refer to the manufacturer's specific instructions for preparation and storage.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from a study investigating the cytotoxicity of WYE-687 in renal cell carcinoma.[1][3]
Objective: To determine the effect of WYE-687 on cell viability.
Materials:
-
Cells of interest (e.g., non-cancerous and cancerous cell lines)
-
96-well culture plates
-
Complete culture medium
-
WYE-687 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of WYE-687 (e.g., 1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Following treatment, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of mTOR Pathway Activation
This protocol is based on the methodology used to assess the inhibition of mTORC1 and mTORC2 by WYE-687.[1]
Objective: To determine the effect of WYE-687 on the phosphorylation of mTORC1 and mTORC2 downstream targets.
Materials:
-
Cells of interest
-
6-well culture plates
-
WYE-687
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-S6K1, anti-S6K1, anti-p-Akt Ser473, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of WYE-687 or vehicle control for the specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
References
- 1. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 2. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 3. Item - WYE-687 is cytotoxic to cultured human RCC cells. - figshare - Figshare [figshare.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WYE 687 dihydrochloride | mTOR | Tocris Bioscience [tocris.com]
- 7. WYE-687 | Src | mTOR | p38 MAPK | PI3K | TargetMol [targetmol.com]
- 8. WYE-687 - Wikipedia [en.wikipedia.org]
- 9. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleck.co.jp [selleck.co.jp]
dealing with experimental variability in WYE-687 studies
WYE-687 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address experimental variability when working with WYE-687, a potent, ATP-competitive inhibitor of mTOR.
Troubleshooting Guide
This guide is designed to address specific issues that may arise during experiments with WYE-687.
1. Why am I observing inconsistent IC50 values in my cell viability assays?
Inconsistent IC50 values can stem from several factors, from compound handling to assay conditions. A meta-analysis of cytotoxicity for the well-known drug cisplatin (B142131) showed that variability between studies is often due to experimental heterogeneity rather than chance.[1]
-
Compound Solubility and Stability: WYE-687 has limited solubility in aqueous solutions.[2] Ensure your stock solution in DMSO is fresh and has not undergone multiple freeze-thaw cycles, which can reduce its effective concentration.[2] For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 are necessary to maintain solubility.[3]
-
Recommendation: Prepare fresh dilutions from a stable, high-concentration stock for each experiment. If precipitation is observed, gentle heating or sonication can aid dissolution.[3]
-
-
Cell Density and Growth Phase: The number of cells seeded and their metabolic state at the time of treatment can significantly impact results.
-
Recommendation: Standardize seeding density and ensure cells are in the logarithmic growth phase before adding the compound.
-
-
Assay Duration: The length of exposure to WYE-687 will influence the IC50 value. For example, a study on renal cell carcinoma (RCC) cells showed dose-dependent effects with treatments lasting from 24 to 72 hours.[4]
-
Recommendation: Maintain a consistent treatment duration across all experiments. A 48- or 72-hour incubation is a common starting point.
-
2. My Western blot results show incomplete inhibition of mTORC2 (p-Akt at Ser473). What is the problem?
WYE-687 is a dual mTORC1/mTORC2 inhibitor, so it should block the phosphorylation of Akt at Ser473.[2][5] Incomplete inhibition can be misleading.
-
Insufficient Concentration or Treatment Time: While the IC50 for mTOR kinase is in the low nanomolar range (7 nM), higher concentrations are often needed in cellular assays to achieve complete pathway inhibition.[3][6]
-
Feedback Loops: The mTOR pathway is regulated by complex feedback mechanisms.[9] Inhibition of mTOR can sometimes lead to the activation of other signaling pathways that can influence Akt phosphorylation.
-
Recommendation: Analyze multiple time points to understand the kinetics of inhibition and potential feedback activation.
-
-
Antibody Quality: Ensure the primary antibody for p-Akt (S473) is specific and validated for Western blotting.
-
Recommendation: Use a well-characterized antibody and include positive and negative controls in your experiment.
-
3. I'm observing unexpected off-target effects or toxicity. What should I check?
While WYE-687 is highly selective for mTOR over PI3Kα (>100-fold) and PI3Kγ (>500-fold), off-target effects are always a possibility, especially at higher concentrations.[2][6]
-
Concentration: High concentrations of any inhibitor increase the likelihood of off-target activity. WYE-687 does inhibit PI3Kα with an IC50 of 81 nM.[3]
-
Recommendation: Use the lowest effective concentration that achieves the desired level of mTOR inhibition. Correlate phenotypic outcomes with direct measurement of mTOR target phosphorylation (e.g., p-S6K, p-4E-BP1, p-Akt).
-
-
Solvent Toxicity: The vehicle (typically DMSO) can be toxic to some cell lines at higher concentrations.
-
Recommendation: Ensure the final DMSO concentration in your culture medium is consistent across all conditions (including vehicle controls) and is below the toxic threshold for your specific cell line (generally <0.5%).
-
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to mTOR inhibition. WYE-687 has been shown to induce G1 cell cycle arrest and apoptosis in a variety of cancer cell lines.
-
Recommendation: Characterize the response of your specific cell line to WYE-687 and compare it to published data where available.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for WYE-687?
WYE-687 is an ATP-competitive inhibitor of mTOR kinase with an IC50 of 7 nM.[3][6] It targets the kinase domain of mTOR, preventing the phosphorylation of its substrates. This action effectively blocks the signaling of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[10][11]
-
mTORC1 Inhibition: Blocks phosphorylation of downstream targets like S6 Kinase (S6K) and 4E-BP1, which are critical for protein synthesis and cell growth.[9][12]
-
mTORC2 Inhibition: Blocks phosphorylation of Akt at serine 473 (S473), which is involved in cell survival and metabolism.[11][13]
// Nodes PI3K [label="PI3K/Akt Pathway", fillcolor="#F1F3F4"]; mTORC2 [label="mTORC2", shape=ellipse, fillcolor="#FBBC05"]; Akt [label="Akt", fillcolor="#F1F3F4"]; TSC [label="TSC1/2", fillcolor="#F1F3F4"]; Rheb [label="Rheb", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", shape=ellipse, fillcolor="#FBBC05"]; S6K [label="S6K", fillcolor="#F1F3F4"]; FourEBP1 [label="4E-BP1", fillcolor="#F1F3F4"]; ProteinSynth [label="Protein Synthesis\nCell Growth", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; WYE687 [label="WYE-687", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PI3K -> mTORC2 [label="Activates"]; PI3K -> Akt [label="Activates p-Thr308"]; mTORC2 -> Akt [label="Activates p-Ser473"]; Akt -> TSC [label="Inhibits"]; TSC -> Rheb [label="Inhibits"]; Rheb -> mTORC1 [label="Activates"]; mTORC1 -> S6K; mTORC1 -> FourEBP1; S6K -> ProteinSynth; FourEBP1 -> ProteinSynth [arrowhead=tee, label="Inhibits"]; Akt -> Survival;
// WYE-687 Inhibition WYE687 -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; WYE687 -> mTORC2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2];
// Invisible edges for alignment {rank=same; mTORC1; mTORC2;} } Caption: WYE-687 inhibits both mTORC1 and mTORC2 complexes.
Q2: How should I prepare and store WYE-687 stock solutions?
-
Preparation: WYE-687 is typically supplied as a powder. For in vitro use, it can be dissolved in fresh, anhydrous DMSO.[2] A common stock concentration is 10 mM. Note that the dihydrochloride (B599025) salt form of WYE-687 is soluble in water and DMSO up to 100 mM.[14]
-
Storage: Store the powder at -20°C for up to 3 years.[2] Once dissolved in a solvent, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for up to one year or at -20°C for one month.[2]
Q3: What are the key downstream markers to confirm WYE-687 activity?
To verify that WYE-687 is active in your experimental system, you should assess the phosphorylation status of key downstream targets of both mTORC1 and mTORC2 via Western blotting.
-
mTORC1 activity: Phosphorylation of S6K (at Thr389) and 4E-BP1 (at multiple sites, leading to a mobility shift).[13]
-
mTORC2 activity: Phosphorylation of Akt (at Ser473).[13]
WYE-687 should decrease the phosphorylation of all these markers without affecting the total protein levels of Akt, S6K, or 4E-BP1.[7]
Quantitative Data Summary
Table 1: Reported IC50 Values for WYE-687
| Target / Cell Line | IC50 Value | Notes |
|---|---|---|
| mTOR (recombinant) | 7 nM | ATP-competitive kinase assay.[3] |
| PI3Kα | 81 nM | Demonstrates >100-fold selectivity for mTOR.[3] |
| PI3Kγ | 3.11 µM | Demonstrates >500-fold selectivity for mTOR.[3] |
| 786-O (Renal Cancer) | 23.21 ± 2.25 nM | MTT cell viability assay.[4] |
| HL-60 (Leukemia) | Potent, dose-dependent | MTT cell survival assay (33-1000 nM range).[3] |
Table 2: Solubility and Storage of WYE-687
| Form | Solvent | Max Concentration | Storage (Powder) | Storage (Solution) |
|---|---|---|---|---|
| WYE-687 | DMSO | 0.5 mg/mL (~0.94 mM) | 3 years at -20°C | 1 month at -20°C, 1 year at -80°C[2] |
| WYE-687 (dihydrochloride) | Water | 100 mM | Desiccate at RT | Not specified |
| WYE-687 (dihydrochloride) | DMSO | 100 mM | Desiccate at RT | Not specified |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition
This protocol outlines the steps to assess the phosphorylation status of mTORC1 and mTORC2 targets in cells treated with WYE-687.
// Nodes start [label="Seed cells and allow\nto adhere overnight", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; treat [label="Treat cells with WYE-687\n(e.g., 10-1000 nM) and\nvehicle control (DMSO)"]; incubate [label="Incubate for desired time\n(e.g., 2-24 hours)"]; lyse [label="Wash with cold PBS\nand lyse cells"]; quantify [label="Determine protein\nconcentration (e.g., BCA assay)"]; sds [label="Prepare lysates with\nLaemmli buffer and run\nSDS-PAGE"]; transfer [label="Transfer proteins to\nPVDF membrane"]; block [label="Block membrane\n(e.g., 5% BSA or milk)"]; probe1 [label="Incubate with primary antibodies\n(p-Akt, p-S6K, Akt, S6K, Actin)"]; wash1 [label="Wash membrane"]; probe2 [label="Incubate with HRP-conjugated\nsecondary antibody"]; wash2 [label="Wash membrane"]; detect [label="Apply ECL substrate and\nimage chemiluminescence"]; end [label="Analyze band intensities", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> treat; treat -> incubate; incubate -> lyse; lyse -> quantify; quantify -> sds; sds -> transfer; transfer -> block; block -> probe1; probe1 -> wash1; wash1 -> probe2; probe2 -> wash2; wash2 -> detect; detect -> end; } Caption: Standard workflow for Western blot analysis of WYE-687 activity.
-
Cell Culture: Seed cells (e.g., 786-O, A498) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to attach and grow overnight.
-
Treatment: Treat cells with varying concentrations of WYE-687 (e.g., 10 nM, 100 nM, 1 µM) for the desired duration (e.g., 2, 6, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Lysis: After treatment, place plates on ice and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer, boil for 5 minutes, and load onto a polyacrylamide gel. Separate proteins by SDS-PAGE and then transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt S473, anti-p-S6K T389, and their total protein counterparts, plus a loading control like β-actin) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of WYE-687.[4]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of WYE-687 in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of WYE-687 (and a vehicle control).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Shake the plate gently for 5 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
// Nodes start [label="Inconsistent or Unexpected Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are you seeing high\nIC50 variability?", shape=diamond, fillcolor="#F1F3F4"]; a1_yes [label="Check Compound & Assay", shape=box, fillcolor="#FBBC05"]; a1_sol [label="1. Use fresh WYE-687 dilutions.\n2. Avoid freeze-thaw cycles.\n3. Standardize cell seeding density.\n4. Ensure consistent assay duration.", shape=note, fillcolor="#FFFFFF", align=left]; q2 [label="Incomplete inhibition\nof p-Akt (S473)?", shape=diamond, fillcolor="#F1F3F4"]; a2_yes [label="Review Treatment & Reagents", shape=box, fillcolor="#FBBC05"]; a2_sol [label="1. Perform dose-response/time-course.\n2. Use ≥100 nM for cellular assays.\n3. Validate p-Akt antibody.", shape=note, fillcolor="#FFFFFF", align=left]; q3 [label="Observing off-target\neffects or toxicity?", shape=diamond, fillcolor="#F1F3F4"]; a3_yes [label="Assess Concentration & Controls", shape=box, fillcolor="#FBBC05"]; a3_sol [label="1. Use lowest effective concentration.\n2. Keep final DMSO <0.5%.\n3. Include robust vehicle controls.", shape=note, fillcolor="#FFFFFF", align=left]; end [label="Consult further literature\nor technical support", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> a1_yes [label="Yes"]; a1_yes -> a1_sol [style=dashed, arrowhead=none]; q1 -> q2 [label="No"]; q2 -> a2_yes [label="Yes"]; a2_yes -> a2_sol [style=dashed, arrowhead=none]; q2 -> q3 [label="No"]; q3 -> a3_yes [label="Yes"]; a3_yes -> a3_sol [style=dashed, arrowhead=none]; q3 -> end [label="No"]; } Caption: A decision tree for troubleshooting common WYE-687 issues.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WYE-687 | Src | mTOR | p38 MAPK | PI3K | TargetMol [targetmol.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WYE-687 - Wikipedia [en.wikipedia.org]
- 11. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 12. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WYE 687 dihydrochloride (4282) by Tocris, Part of Bio-Techne [bio-techne.com]
Technical Support Center: WYE-687 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming WYE-687 target engagement in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is WYE-687 and what is its primary cellular target?
WYE-687 is an ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR).[1][2][3] It is a potent and selective inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3]
Q2: How can I confirm that WYE-687 is engaging mTOR in my cells?
Target engagement of WYE-687 can be confirmed by observing the downstream effects on the mTOR signaling pathway. The most common method is to assess the phosphorylation status of key mTORC1 and mTORC2 substrates via Western blotting. A decrease in the phosphorylation of these substrates upon WYE-687 treatment indicates successful target engagement.[1][4][5][6]
Q3: Which specific downstream proteins should I look at to confirm mTORC1 and mTORC2 inhibition?
-
For mTORC1 inhibition: Monitor the phosphorylation of p70 S6 Kinase (S6K) at Threonine 389 (p-S6K T389) and its substrate, ribosomal protein S6 (S6).[1][7][8] You can also assess the phosphorylation of eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[9][10]
-
For mTORC2 inhibition: The most common readout is the phosphorylation of Akt (also known as Protein Kinase B) at Serine 473 (p-Akt S473).[1][7][8] WYE-687 should not affect the phosphorylation of Akt at Threonine 308, which is regulated by PDK1.[1][7]
Q4: Are there alternative methods to Western blotting for confirming target engagement?
Yes, several other methods can be used to confirm target engagement:
-
Cellular Thermal Shift Assay (CETSA®): This method assesses the thermal stability of a target protein upon ligand binding.[11][12][13] When WYE-687 binds to mTOR, it can increase the protein's stability at elevated temperatures. This stabilization can be detected by quantifying the amount of soluble mTOR remaining after heat treatment.[11][14]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[15][16] It provides a quantitative measure of compound affinity and fractional occupancy in living cells.[15]
-
In-Cell Western™ Assay: This is a quantitative immunofluorescence-based method performed in microplates, allowing for the simultaneous measurement of protein levels and phosphorylation status in a higher-throughput format than traditional Western blotting.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No change in phosphorylation of downstream targets after WYE-687 treatment. | Compound inactivity: The WYE-687 may have degraded. | Ensure proper storage of WYE-687 (desiccate at room temperature). Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Incorrect concentration: The concentration of WYE-687 may be too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations in various cell lines have been reported to be in the nanomolar range.[2] | |
| Insufficient treatment time: The incubation time may not be long enough to observe a significant effect. | Perform a time-course experiment (e.g., 1, 2, 6, 12, 24 hours) to determine the optimal treatment duration. | |
| Cell line resistance: The cell line may have intrinsic or acquired resistance to mTOR inhibitors. | Consider using a different cell line that is known to be sensitive to mTOR inhibition. | |
| Phosphorylation of p-Akt (S473) is not decreasing, but p-S6K (T389) is. | Feedback loop activation: In some cell lines, inhibition of mTORC1 can lead to a feedback activation of the PI3K/Akt pathway, which can mask the inhibitory effect on mTORC2. | Use a shorter treatment time, as feedback activation can be a later event. Also, ensure that the WYE-687 concentration is sufficient to inhibit both mTORC1 and mTORC2. |
| Variability in Western blot results. | Inconsistent sample preparation: Variations in cell lysis, protein quantification, or loading can lead to inconsistent results. | Ensure consistent cell lysis procedures and accurate protein concentration determination. Load equal amounts of protein for each sample. |
| Antibody issues: The primary or secondary antibodies may not be optimal. | Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Optimize antibody dilutions and incubation times. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of WYE-687 against its primary targets.
| Target | IC50 | Notes |
| mTOR | 7 nM | ATP-competitive inhibition.[1][2] |
| PI3Kα | 81 nM | Over 100-fold more selective for mTOR.[2] |
| PI3Kγ | 3.11 µM | Over 500-fold more selective for mTOR.[2] |
Experimental Protocols
Protocol: Western Blotting for mTOR Pathway Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of mTORC1 and mTORC2 downstream targets.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of WYE-687 or a vehicle control (e.g., DMSO) for the desired duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-S6K, S6K, p-Akt S473, Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: WYE-687 inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: A typical experimental workflow for Western blot analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WYE-687 - Wikipedia [en.wikipedia.org]
- 4. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 7. selleck.co.jp [selleck.co.jp]
- 8. WYE-687 | Src | mTOR | p38 MAPK | PI3K | TargetMol [targetmol.com]
- 9. Distinct Signaling Events Downstream of mTOR Cooperate To Mediate the Effects of Amino Acids and Insulin on Initiation Factor 4E-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 16. reactionbiology.com [reactionbiology.com]
interpreting unexpected results in WYE-687 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with WYE-687, a potent and selective ATP-competitive dual inhibitor of mTORC1 and mTORC2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for WYE-687?
A1: WYE-687 is an ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the inhibition of downstream signaling pathways that regulate cell growth, proliferation, and survival.[1][2][3][4] This dual inhibition is achieved by blocking the phosphorylation of key substrates such as S6K (an mTORC1 substrate) and Akt at Serine 473 (an mTORC2 substrate).[1][2][3][4]
Q2: What are the reported IC50 values for WYE-687?
A2: WYE-687 is a potent inhibitor of mTOR with a reported IC50 of 7 nM.[1][2][3][4] It also exhibits inhibitory activity against PI3Kα and PI3Kγ, but with significantly higher IC50 values, indicating its selectivity for mTOR.[3]
Q3: What are the expected effects of WYE-687 on cancer cells?
A3: WYE-687 is expected to exhibit anti-proliferative effects in various cancer cell lines.[1][5] This is often accompanied by G1 cell cycle arrest and the induction of apoptosis.[1][5] Furthermore, it can down-regulate angiogenic factors like VEGF and HIF-1α.[1][4]
Q4: How should I prepare and store WYE-687?
A4: WYE-687 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, the powder form should be stored at -20°C for up to 3 years. Once dissolved in DMSO, it is recommended to aliquot the stock solution and store it at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1] Note that moisture-absorbing DMSO can reduce the solubility of WYE-687, so it is crucial to use fresh, anhydrous DMSO.[1]
Troubleshooting Guides
Section 1: Unexpected Western Blot Results
Q1.1: I treated my cells with WYE-687, but I don't see a decrease in phosphorylated S6K (p-S6K) or phosphorylated Akt at Ser473 (p-Akt S473). What could be the reason?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive WYE-687 | Ensure proper storage of WYE-687 powder (-20°C) and stock solutions (-80°C in anhydrous DMSO).[1] Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. IC50 values can vary between cell types. |
| Poor Protein Lysate Quality | Ensure the use of lysis buffer containing fresh protease and phosphatase inhibitors to prevent degradation and dephosphorylation of target proteins. |
| Suboptimal Western Blot Protocol | Verify antibody quality and concentration. Optimize blocking conditions (e.g., use 5% BSA in TBST for phospho-antibodies instead of milk).[6][7][8][9][10] Ensure adequate washing steps to reduce background noise.[6][7][8][9][10] |
Q1.2: I see a decrease in p-S6K, but I observe an unexpected increase in p-Akt at Threonine 308 (p-Akt T308). Is this normal?
This is a known phenomenon referred to as paradoxical Akt activation .
-
Explanation: Inhibition of mTORC1 by WYE-687 can disrupt a negative feedback loop. Normally, S6K (a downstream target of mTORC1) phosphorylates and inhibits insulin (B600854) receptor substrate 1 (IRS-1). When S6K is inhibited by WYE-687, this negative feedback is released, leading to increased signaling through the PI3K pathway and subsequent phosphorylation of Akt at Thr308 by PDK1.[11][12][13][14][15][16]
-
Experimental Approach to Confirm:
-
Perform a time-course experiment to observe the dynamics of p-Akt (T308) and p-Akt (S473) phosphorylation.
-
Use a PI3K inhibitor in combination with WYE-687 to see if the paradoxical increase in p-Akt (T308) is abrogated.
-
Logical Relationship of Paradoxical Akt Activation
Caption: Paradoxical p-Akt(T308) activation with WYE-687.
Section 2: Unexpected Cell Viability/Apoptosis Assay Results
Q2.1: My cell viability assay (e.g., MTT) shows only a modest decrease in viability, even at high concentrations of WYE-687.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line Resistance | Some cell lines may be inherently resistant to mTOR inhibition. Confirm the presence and activity of the PI3K/Akt/mTOR pathway in your cell line. |
| Autophagy Induction | mTOR inhibition is a potent inducer of autophagy, which can act as a pro-survival mechanism.[17][18] Consider co-treatment with an autophagy inhibitor (e.g., chloroquine) to see if it enhances the cytotoxic effects of WYE-687. |
| Paradoxical Signaling | The paradoxical activation of Akt (see Q1.2) can promote cell survival, counteracting the effects of mTOR inhibition.[12][16] |
| Assay Incubation Time | The anti-proliferative effects of WYE-687 may take longer to manifest. Extend the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment. |
Q2.2: In my Annexin V/PI apoptosis assay, I see a high percentage of necrotic cells (Annexin V- / PI+) or late apoptotic/necrotic cells (Annexin V+ / PI+) even in my untreated control.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Harsh Cell Handling | Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive PI staining. Use a gentle cell detachment method and handle cells with care. |
| Unhealthy Cells | Ensure you are using cells in the logarithmic growth phase. Over-confluent or starved cells can undergo spontaneous apoptosis or necrosis. |
| Incorrect Compensation Settings | Improper compensation in flow cytometry can lead to spectral overlap between fluorophores. Use single-stained controls to set the correct compensation. |
Section 3: Interpreting Autophagy Induction
Q3.1: I see an increase in LC3-II levels by Western blot after WYE-687 treatment. Does this confirm the induction of autophagy?
An increase in LC3-II alone is not sufficient to confirm increased autophagic flux. It could also indicate a blockage in the later stages of autophagy (i.e., fusion of autophagosomes with lysosomes or degradation within lysosomes).
-
To confirm autophagic flux:
-
Treat cells with WYE-687 in the presence and absence of a lysosomal inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1). A further increase in LC3-II levels in the presence of the inhibitor compared to WYE-687 alone indicates that autophagic flux is occurring.
-
Monitor the levels of p62/SQSTM1. This protein is a substrate of autophagy and should decrease with increased autophagic flux.
-
Workflow for Assessing Autophagic Flux
Caption: Experimental workflow to measure autophagic flux.
Data Presentation
Table 1: Inhibitory Activity of WYE-687
| Target | IC50 | Reference(s) |
| mTOR | 7 nM | [1][2][3][4] |
| PI3Kα | >700 nM | [1] |
| PI3Kγ | >3500 nM | [1] |
Table 2: Off-Target Kinase Inhibition Profile of a similar mTOR inhibitor, WYE-354 (at 10 µM)
| Off-Target Kinase Family | Example Kinases | Note |
| p38 Kinases | p38α, p38β, p38δ, p38γ | WYE-354 showed binding to p38 kinases.[19] |
| PI3K Isoforms | p110α, p110β, p110δ, p110γ | WYE-354 showed binding to PI3K isoforms.[19] |
Note: This data is for WYE-354, a structurally related compound, and is provided as a reference for potential off-target effects of WYE-687 at high concentrations.[19]
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with desired concentrations of WYE-687 or vehicle control (DMSO) for the specified duration.
-
-
Protein Extraction:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-Akt S473, anti-Akt, anti-LC3B, anti-p62, and a loading control like GAPDH or β-actin) overnight at 4°C.[20]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[20]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect protein bands using an enhanced chemiluminescence (ECL) reagent and visualize with a chemiluminescence imaging system.[21]
-
Quantify band intensities using image analysis software.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density determined to be in the linear range of the assay for your specific cell line (typically 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of WYE-687 and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[22]
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
-
Sample Preparation:
-
Assay Reaction:
-
Incubation and Measurement:
Signaling Pathway Diagram
mTOR Signaling Pathway and the Effect of WYE-687
Caption: Overview of the mTOR signaling pathway and WYE-687 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WYE 687 dihydrochloride | mTOR | Tocris Bioscience [tocris.com]
- 5. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. sinobiological.com [sinobiological.com]
- 8. arp1.com [arp1.com]
- 9. clyte.tech [clyte.tech]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. mTOR and cancer: many loops in one pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 19. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 21. benchchem.com [benchchem.com]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. mpbio.com [mpbio.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
long-term storage and handling of WYE-687 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and use of WYE-687 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is WYE-687 dihydrochloride and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) with an IC₅₀ value of 7 nM.[1][2][3] It targets the mTOR kinase domain, effectively inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][4] This dual inhibition prevents the phosphorylation of key downstream substrates, including S6K, SGK, and Akt.[3] The disruption of these signaling pathways leads to the inhibition of cell growth and proliferation, G1 cell cycle arrest, and the induction of apoptosis in various cancer cell lines.[3]
Q2: How should I store the solid (powder) form of this compound?
For long-term stability, the solid form of this compound should be stored at -20°C, kept tightly sealed and desiccated.[1][5] Under these conditions, the compound is reported to be stable for up to three years.[1][5] Some suppliers may indicate storage at room temperature with desiccation; however, storage at -20°C is recommended for maximum long-term stability.
Q3: How do I reconstitute this compound?
To reconstitute, use a high-purity solvent such as DMSO or water. Briefly centrifuge the vial before opening to ensure all the powder is at the bottom. Add the calculated volume of your chosen solvent to the vial to achieve the desired stock concentration. Vortex gently to ensure the compound is fully dissolved.
Q4: What is the solubility of this compound?
There are discrepancies in reported solubility data, likely due to differences between the dihydrochloride salt and the free base form. The dihydrochloride salt is reported to be highly soluble in both water and DMSO, up to 100 mM.[3] However, some sources report lower solubility in DMSO (e.g., 0.5 mg/mL) and insolubility in water.[1][5] It is critical to consult the Certificate of Analysis for your specific batch. If you encounter solubility issues, gentle warming or sonication may assist in dissolution. Always use fresh, high-quality, anhydrous DMSO, as absorbed moisture can reduce solubility.[1]
Q5: How should I store stock solutions of this compound?
To maintain the integrity of the compound in solution, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][4]
-
For long-term storage (up to 1 year): Store aliquots at -80°C.[1]
-
For short-term storage (up to 1 month): Store aliquots at -20°C.[1][5]
Q6: What safety precautions should I take when handling this compound?
This compound is a potent bioactive compound. Standard laboratory safety practices should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.
Data and Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 601.53 g/mol | [3] |
| Formula | C₂₈H₃₂N₈O₃·2HCl | [3] |
| Purity | ≥98% | [3] |
| IC₅₀ (mTOR) | 7 nM | [1][2][3] |
| Appearance | Solid powder | N/A |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Reference |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated and tightly sealed. | [1][5] |
| Stock Solution | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | [1] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [1][5] |
Table 3: Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| Water | 100 mM | 60.15 mg/mL | [3] |
| DMSO | 100 mM | 60.15 mg/mL | [3] |
Note: Solubility can be batch-dependent. Always refer to the batch-specific Certificate of Analysis. If insolubility is observed, it may be due to the use of the free base form rather than the dihydrochloride salt.
Experimental Protocols
Protocol 1: mTOR Kinase Inhibition Assay (DELFIA Format)
This protocol is adapted from a standard method for measuring mTOR kinase activity.[1]
-
Enzyme Preparation: Dilute purified FLAG-tagged mTOR enzyme in kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin (B8822318) LR, 100 µg/mL BSA).
-
Inhibitor Addition: In a 96-well plate, add 0.5 µL of this compound (at various concentrations) or DMSO vehicle control to each well. Add 12 µL of the diluted enzyme to each well and mix briefly.
-
Initiate Reaction: Start the kinase reaction by adding 12.5 µL of kinase assay buffer containing ATP and the substrate His6-S6K. The final reaction volume should be 25 µL, containing approximately 800 ng/mL FLAG-mTOR, 100 µM ATP, and 1.25 µM His6-S6K.[1]
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Reaction Termination: Stop the reaction by adding 25 µL of Stop Buffer (20 mM HEPES pH 7.4, 20 mM EDTA, 20 mM EGTA).
-
Detection: Detect the phosphorylated substrate (p-S6K T389) using a Europium-labeled antibody and a time-resolved fluorescence plate reader (e.g., DELFIA).[1]
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a general workflow for assessing the cytotoxic effects of WYE-687 on cultured cells.[6]
-
Cell Seeding: Seed cells (e.g., 786-O renal carcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 nM to 1000 nM) or a DMSO vehicle control.[6]
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Caption: mTOR signaling pathway showing inhibition of mTORC1 and mTORC2 by WYE-687.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting flowchart for common experimental issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-techne.com [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
Technical Support Center: Overcoming Resistance to WYE-687 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the mTOR inhibitor WYE-687 in their cancer cell experiments.
Troubleshooting Guides
Problem 1: Decreased Sensitivity or Acquired Resistance to WYE-687
Your cancer cell line, previously sensitive to WYE-687, now shows reduced growth inhibition at standard concentrations.
Possible Cause 1: Feedback Activation of Pro-Survival Signaling Pathways
WYE-687, as a dual mTORC1/mTORC2 inhibitor, can block the phosphorylation of AKT at Ser473.[1][2] However, cancer cells can develop resistance by reactivating AKT through other mechanisms or by upregulating parallel survival pathways like the MAPK/ERK pathway.[3][4]
Suggested Solution: Combination Therapy
-
AKT Inhibition: Combine WYE-687 with an AKT inhibitor (e.g., MK-2206). This dual blockade can more effectively shut down the PI3K/AKT/mTOR signaling axis and prevent feedback activation.[3][5]
-
MEK Inhibition: If you observe upregulation of the MAPK pathway (increased p-ERK), consider combining WYE-687 with a MEK inhibitor (e.g., trametinib). This can block a key escape route for cancer cells.[6]
Experimental Workflow for Testing Combination Therapies
Caption: Workflow for evaluating combination therapies to overcome WYE-687 resistance.
Possible Cause 2: Alterations in Downstream mTORC1 Effectors
Resistance can emerge through changes in the expression or phosphorylation of proteins downstream of mTORC1, such as the eukaryotic translation initiation factor 4E (eIF4E).[3] Increased eIF4E expression or phosphorylation can promote the translation of pro-survival mRNAs, bypassing the inhibitory effects of WYE-687.[3][7]
Suggested Solution: Targeting eIF4E Activity
-
MNK Inhibition: The phosphorylation of eIF4E at Ser209 is primarily mediated by MNK1/2.[7] Combining WYE-687 with an MNK inhibitor can block this critical step in cap-dependent translation.
-
eIF4E/4E-BP Ratio: The ratio of eIF4E to its binding proteins (4E-BPs) can predict sensitivity to mTOR inhibitors.[8] Assess the expression levels of eIF4E and 4E-BP1 in your resistant cells. A high eIF4E/4E-BP ratio may indicate a dependency that could be a therapeutic target.[8]
Signaling Pathway in WYE-687 Resistance and Combination Strategy
Caption: Simplified signaling in WYE-687 action and potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of WYE-687?
A1: WYE-687 is an ATP-competitive inhibitor of mTOR kinase.[9] It targets both mTORC1 and mTORC2 complexes, thereby inhibiting downstream signaling pathways that control cell growth, proliferation, and survival.[1][10] Specifically, it blocks the phosphorylation of S6K1 and S6 (downstream of mTORC1) and AKT at Ser473 (a substrate of mTORC2).[2][10]
Q2: At what concentration should I use WYE-687 in my experiments?
A2: The effective concentration of WYE-687 can vary between cell lines. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line. Published studies have shown IC50 values in the nanomolar range for sensitive cancer cell lines. For example, in 786-O renal cell carcinoma cells, the IC50 was determined to be 23.21 ± 2.25 nM.[10]
Q3: How can I confirm that WYE-687 is inhibiting mTOR signaling in my cells?
A3: You can perform a Western blot analysis to assess the phosphorylation status of key downstream targets of mTORC1 and mTORC2. A decrease in the phosphorylation of S6K1 (at Thr389), S6 (at Ser235/236), and AKT (at Ser473) upon treatment with WYE-687 would confirm target engagement and inhibition.[10]
Q4: My cells are not responding to WYE-687 even at high concentrations. What could be the reason?
A4: This could be due to intrinsic resistance. Some cancer cells may have pre-existing mutations or pathway alterations that make them less dependent on the mTOR pathway for survival. Consider the following:
-
Genomic Alterations: Check for mutations in genes upstream of mTOR, such as activating mutations in PIK3CA or loss of the tumor suppressor PTEN, which can lead to hyperactivation of the PI3K/AKT pathway.[11]
-
Alternative Survival Pathways: The cells might rely on other signaling pathways, such as the MAPK or STAT3 pathways, for their growth and survival.
Q5: How do I generate a WYE-687 resistant cell line for my studies?
A5: Acquired resistance can be induced in vitro by chronically exposing a sensitive parental cell line to increasing concentrations of WYE-687 over a prolonged period. The general steps are outlined in the experimental protocols section below.
Data Presentation
Table 1: In Vitro Efficacy of WYE-687 in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | WYE-687 Concentration | Result | Reference |
| 786-O | Renal Cell Carcinoma | MTT | IC50 | Dose-response | 23.21 ± 2.25 nM | [10] |
| A498 | Renal Cell Carcinoma | MTT | IC50 | Dose-response | < 50 nM | [10] |
| Primary Human RCC | Renal Cell Carcinoma | MTT | IC50 | Dose-response | < 50 nM | [10] |
| HL-60 | Acute Myeloid Leukemia | MTT | Survival Inhibition | 33-1000 nM | Dose-dependent decrease | [9] |
| U937 | Acute Myeloid Leukemia | MTT | Survival Inhibition | Not specified | Cytotoxic | [9] |
Table 2: Hypothetical Efficacy of Combination Therapies in WYE-687 Resistant Cells
| Combination | Proposed Mechanism of Synergy | Expected Outcome |
| WYE-687 + AKT Inhibitor | Overcomes feedback activation of AKT | Restoration of sensitivity to WYE-687, synergistic growth inhibition |
| WYE-687 + MEK Inhibitor | Blocks parallel MAPK survival pathway | Synergistic cytotoxicity, especially in cells with MAPK pathway activation |
| WYE-687 + MNK Inhibitor | Prevents eIF4E-mediated translation of pro-survival mRNAs | Reduced protein levels of key survival factors, enhanced apoptosis |
Experimental Protocols
Protocol 1: Generation of a WYE-687 Resistant Cell Line
-
Initial IC50 Determination: Determine the IC50 of WYE-687 for the parental cancer cell line using a standard viability assay (e.g., MTT or CellTiter-Glo) after 72 hours of treatment.
-
Chronic Exposure: Culture the parental cells in media containing WYE-687 at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of WYE-687 in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring: Continuously monitor the cells for growth and viability. Maintain a parallel culture of the parental cell line in drug-free medium.
-
Resistance Confirmation: After several months of continuous culture in the presence of a high concentration of WYE-687 (e.g., 5-10 times the initial IC50), confirm the resistant phenotype by performing a dose-response experiment and comparing the IC50 of the resistant line to the parental line.
-
Characterization: Characterize the resistant cell line by analyzing the signaling pathways (PI3K/AKT/mTOR, MAPK) at baseline and in response to WYE-687.
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with WYE-687 at the desired concentrations for the specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473), AKT, p-S6K1 (Thr389), S6K1, p-S6 (Ser235/236), S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of WYE-687, the combination drug, or the combination of both for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Logical Relationship for Troubleshooting WYE-687 Resistance
References
- 1. Using combination therapy to thwart drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced anti-tumour activity of the combination of the novel MEK inhibitor WX-554 and the novel PI3K inhibitor WX-037 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperactive mTOR and MNK1 phosphorylation of eIF4E confer tamoxifen resistance and estrogen independence through selective mRNA translation reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired resistance to MET kinase inhibition in MET-dependent non-small cell lung cancer cells mediated by a switch to EGFR dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas [frontiersin.org]
- 6. Combined mTOR and MEK inhibition is an effective therapy in a novel mouse model for angiosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual targeting of eIF4E by blocking MNK and mTOR pathways in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eIF4E/4E-BP ratio predicts the efficacy of mTOR targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway inhibitors: the ideal combination partners for breast cancer therapies? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
WYE-687 in the Landscape of Second-Generation mTOR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (B549165) (mTOR) is a pivotal kinase regulating cell growth, proliferation, and survival, making it a prime target in cancer therapy. The advent of second-generation mTOR inhibitors, which target the ATP-binding site of the kinase domain, marked a significant advancement over first-generation allosteric inhibitors like rapamycin. These newer agents dually inhibit both mTORC1 and mTORC2 complexes, promising a more comprehensive blockade of mTOR signaling. This guide provides a comparative analysis of WYE-687, a potent second-generation mTOR inhibitor, against other key players in its class, supported by experimental data and detailed methodologies.
Performance Comparison of Second-Generation mTOR Inhibitors
Second-generation mTOR inhibitors are characterized by their direct inhibition of the mTOR kinase domain, leading to the suppression of both mTORC1 and mTORC2 signaling pathways. This dual action is a key differentiator from first-generation inhibitors (rapalogs), which primarily target mTORC1. WYE-687 has demonstrated potent and selective inhibition of mTOR.[1]
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported biochemical IC50 values for WYE-687 and other notable second-generation mTOR inhibitors. It is important to note that these values are often determined in various assays and conditions, and direct comparisons should be made with caution.
| Inhibitor | mTOR IC50 (nM) | Selectivity over PI3Kα | Selectivity over PI3Kγ | Reference(s) |
| WYE-687 | 7 | >100-fold | >500-fold | [2][3] |
| WYE-354 | 5 | >100-fold | >500-fold | [4] |
| WAY-600 | 9 | >100-fold | >500-fold | [4] |
| AZD8055 | 0.8 | >1000-fold | - | [4] |
| OSI-027 | 22 (mTORC1), 65 (mTORC2) | >100-fold | >100-fold | [5] |
| INK128 (MLN0128) | 1 | >200-fold | - | [6] |
| Torin1 | <10 | >1000-fold | - | [6] |
| Ku-0063794 | 10 | - | - | [5] |
Signaling Pathway Inhibition
WYE-687, like other second-generation mTOR inhibitors, effectively blocks the phosphorylation of key downstream effectors of both mTORC1 and mTORC2. This leads to the inhibition of protein synthesis, cell cycle progression, and cell survival.
mTOR Signaling Pathway
The following diagram illustrates the central role of mTORC1 and mTORC2 in cell signaling and the points of inhibition by second-generation mTOR inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of WYE-687 and other mTOR inhibitors.
In Vitro mTOR Kinase Assay (DELFIA Format)
This assay quantifies the enzymatic activity of purified mTOR and its inhibition by test compounds.[2]
Materials:
-
Purified FLAG-tagged mTOR enzyme
-
His6-tagged S6K1 (substrate)
-
Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, 0.5 mM DTT, 0.25 µM microcystin (B8822318) LR, 100 µg/mL BSA
-
ATP
-
Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, 20 mM EGTA
-
Europium-labeled anti-phospho-S6K1 (Thr389) antibody
-
DELFIA Enhancement Solution
Procedure:
-
Dilute the FLAG-mTOR enzyme in Kinase Assay Buffer.
-
In a 96-well plate, mix 12 µL of the diluted enzyme with 0.5 µL of WYE-687 or other inhibitors at various concentrations.
-
Initiate the kinase reaction by adding 12.5 µL of Kinase Assay Buffer containing ATP and His6-S6K to a final volume of 25 µL.
-
Incubate the plate for 2 hours at room temperature with gentle shaking.[2]
-
Terminate the reaction by adding 25 µL of Stop Buffer.[2]
-
Transfer 45 µL of the reaction mixture to a high-binding plate and incubate for 2 hours to allow substrate binding.
-
Wash the wells and add the Europium-labeled anti-phospho-S6K1 antibody.
-
Incubate for 1 hour, then wash the wells again.
-
Add DELFIA Enhancement Solution and read the time-resolved fluorescence using a plate reader.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of mTOR inhibitors on cell viability and proliferation.[7]
Materials:
-
Cancer cell lines (e.g., 786-O, A498)[8]
-
Complete culture medium
-
WYE-687 and other mTOR inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of WYE-687 or other inhibitors for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for mTOR Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling cascade following inhibitor treatment.[7]
Materials:
-
Cancer cell lines
-
WYE-687 and other mTOR inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1, anti-total-S6K1, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells with mTOR inhibitors as required.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Study
This model assesses the anti-tumor efficacy of mTOR inhibitors in a living organism.[3][8]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., 786-O)[8]
-
WYE-687 and other mTOR inhibitors formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the mTOR inhibitor or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).[8]
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry).
Experimental Workflow for In Vivo Xenograft Study
Conclusion
WYE-687 stands as a potent and selective second-generation mTOR inhibitor with strong preclinical anti-cancer activity. Its ability to dually inhibit mTORC1 and mTORC2 offers a therapeutic advantage over first-generation rapalogs. While direct comparative clinical data against other second-generation inhibitors is still emerging, the available biochemical and preclinical data position WYE-687 as a significant compound in the ongoing development of targeted cancer therapies. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of WYE-687 and other novel mTOR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 5. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Second Generation mTOR Inhibitors as a Double-Edged Sword in Malignant Glioma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 8. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
WYE-687: A Comparative Guide to its Selectivity for mTOR over PI3K Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of WYE-687 against the mammalian target of rapamycin (B549165) (mTOR) and various phosphoinositide 3-kinase (PI3K) isoforms. The information presented is collated from publicly available experimental data to assist researchers in evaluating WYE-687 for their specific applications.
WYE-687 is an ATP-competitive inhibitor of mTOR, a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] It is a member of the pyrazolopyrimidine class of inhibitors and has been shown to effectively block both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] This dual inhibitory action differentiates it from rapalogs, which primarily target mTORC1. The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular functions, and its dysregulation is implicated in various diseases, including cancer.
Selectivity Profile of WYE-687: mTOR vs. PI3K Isoforms
The following table summarizes the half-maximal inhibitory concentration (IC50) values of WYE-687 against mTOR and a selection of PI3K isoforms. This data provides a quantitative measure of the compound's selectivity.
| Target | IC50 (nM) | Fold Selectivity vs. mTOR |
| mTOR | 7 | 1 |
| PI3Kα (p110α) | 81 | ~11.6-fold |
| PI3Kβ (p110β) | N/A | N/A |
| PI3Kδ (p110δ) | N/A | N/A |
| PI3Kγ (p110γ) | 3110 | ~444-fold |
N/A: Data not available in the reviewed scientific literature.
The data clearly indicates that WYE-687 is a potent inhibitor of mTOR.[1][2] It exhibits significant selectivity for mTOR over the tested PI3K isoforms. Specifically, WYE-687 is approximately 11.6-fold more selective for mTOR than for PI3Kα and over 444-fold more selective for mTOR than for PI3Kγ.[1] While the primary literature states a general selectivity of over 100-fold for mTOR compared to PI3K isoforms, specific IC50 values for PI3Kβ and PI3Kδ were not found in the reviewed sources.
Experimental Protocols
The determination of the IC50 values presented above was achieved through specific biochemical assays. The methodologies for these key experiments are detailed below.
mTOR Kinase Assay (DELFIA Format)
This assay quantifies the inhibitory effect of WYE-687 on mTOR kinase activity by measuring the phosphorylation of a key downstream substrate.
Principle: The assay utilizes Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) to measure the phosphorylation of the mTORC1 substrate, His6-S6K1, at threonine 389. The amount of phosphorylated substrate is inversely proportional to the mTOR kinase activity in the presence of the inhibitor.
Protocol:
-
Enzyme and Inhibitor Preparation: Purified, flag-tagged truncated human mTOR (amino acids 1360-2549) expressed in HEK293 cells is used as the enzyme source. WYE-687 is serially diluted to the desired concentrations.
-
Kinase Reaction: The kinase reaction is performed in a 96-well plate. The reaction mixture contains the mTOR enzyme, the substrate His6-S6K1, ATP, and varying concentrations of WYE-687 or vehicle control (DMSO). The reaction is incubated to allow for phosphorylation.
-
Detection: The amount of phosphorylated His6-S6K1 is detected using a europium-labeled anti-phospho-S6K1 (Thr389) antibody.
-
Signal Measurement: After washing away unbound antibody, an enhancement solution is added to dissociate the europium ions, which then form highly fluorescent chelates. The fluorescence is measured using a time-resolved fluorometer.
-
Data Analysis: The fluorescence signal is proportional to the amount of phosphorylated substrate. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the WYE-687 concentration and fitting the data to a sigmoidal dose-response curve.
PI3K Isoform Kinase Assay (ADP-Glo™ Format)
While the specific assay format used for the initial characterization of WYE-687 against PI3K isoforms is not explicitly detailed, the following protocol for a widely used ADP-Glo™ kinase assay provides a representative method for determining IC50 values for PI3K inhibitors.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Protocol:
-
Reagent Preparation: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are used. The lipid substrate, typically phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a buffer solution. WYE-687 is serially diluted.
-
Kinase Reaction: The kinase reaction is set up in a multi-well plate. Each reaction contains a specific PI3K isoform, the lipid substrate, ATP, and a specific concentration of WYE-687 or vehicle control. The reaction is incubated to allow for the conversion of ATP to ADP.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and to catalyze a luciferase/luciferin reaction that produces light.
-
Signal Measurement: The luminescence is measured using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition (calculated from the reduction in luminescence) against the logarithm of the WYE-687 concentration and fitting the data to a dose-response curve.
Signaling Pathway and Inhibition by WYE-687
The following diagram illustrates the simplified PI3K/AKT/mTOR signaling pathway and highlights the points of inhibition by WYE-687.
Caption: PI3K/AKT/mTOR signaling pathway and inhibition by WYE-687.
References
WYE-687: A Comparative Guide to its Dual Inhibition of mTORC1 and mTORC2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WYE-687, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR), against other known mTOR inhibitors. We will delve into its dual inhibitory action on both mTORC1 and mTORC2 complexes, supported by experimental data, detailed protocols, and visual representations of the signaling pathways and experimental workflows.
Introduction to WYE-687
WYE-687 is a small molecule inhibitor that targets the kinase domain of mTOR, effectively blocking the signaling of both mTORC1 and mTORC2.[1][2] This dual inhibition offers a potential therapeutic advantage over first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily act as allosteric inhibitors of mTORC1.[3][4] By inhibiting both complexes, WYE-687 can more comprehensively shut down the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.
Performance Comparison: WYE-687 vs. Other mTOR Inhibitors
The efficacy of WYE-687 is best understood in the context of its performance against other mTOR inhibitors. The following tables summarize the biochemical and cellular activities of WYE-687 in comparison to other well-characterized mTOR inhibitors.
Table 1: Biochemical Inhibitory Activity of mTOR Inhibitors
| Compound | Target(s) | IC50 (nM) | Selectivity Highlights |
| WYE-687 | mTOR | 7 | >100-fold vs. PI3Kα, >500-fold vs. PI3Kγ [1][2] |
| Rapamycin | mTORC1 (allosteric) | ~0.1 (in HEK293 cells) | Highly specific for mTORC1 through FKBP12 binding[5] |
| AZD8055 | mTORC1/mTORC2 | 0.8 | >1,000-fold vs. PI3K isoforms[6][7] |
| OSI-027 | mTORC1/mTORC2 | mTORC1: 22, mTORC2: 65 | >100-fold vs. PI3Kα/β/γ and DNA-PK[8][9] |
| PP242 | mTORC1/mTORC2 | Not explicitly stated | Potent and selective mTORC1/2 inhibitor[3][10] |
| Torin 1 | mTORC1/mTORC2 | ~3 | Highly selective for mTOR over other kinases |
Table 2: Cellular Activity of mTOR Inhibitors
| Compound | Cell Line | Cellular Effect | IC50 (nM) |
| WYE-687 | 786-O (Renal Carcinoma) | Inhibition of cell survival | 23.21 ± 2.25 |
| Rapamycin | T98G (Glioblastoma) | Inhibition of cell viability | 2 |
| U87-MG (Glioblastoma) | Inhibition of cell viability | 1000 | |
| AZD8055 | MDA-MB-468 (Breast Cancer) | Inhibition of p-Akt (S473) | 24 ± 9 |
| MDA-MB-468 (Breast Cancer) | Inhibition of p-S6 (S235/236) | 27 ± 3 | |
| U87MG (Glioblastoma) | Inhibition of proliferation | 53 | |
| A549 (Lung Cancer) | Inhibition of proliferation | 50 | |
| OSI-027 | Various Cancer Cell Lines | Inhibition of p-4E-BP1 | 1000 |
| PP242 | Gastric Cancer Cell Lines | Inhibition of cell proliferation | 50 - 500 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis of mTORC1 and mTORC2 Signaling
Objective: To determine the effect of mTOR inhibitors on the phosphorylation status of downstream effectors of mTORC1 (p-S6K1, p-S6) and mTORC2 (p-Akt Ser473).
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 786-O renal carcinoma cells) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of WYE-687 or other mTOR inhibitors for a specified time (e.g., 2 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize protein samples to equal concentrations, add Laemmli buffer, and denature by heating. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for p-S6K1 (Thr389), p-S6 (Ser235/236), p-Akt (Ser473), and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin), overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assays
Objective: To assess the anti-proliferative effects of mTOR inhibitors.
1. BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the mTOR inhibitors for the desired duration (e.g., 24-72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Immunodetection: Incubate the cells with a specific anti-BrdU antibody, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Signal Detection: Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or fluorescent) using a microplate reader. The signal intensity is proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.
2. [3H]-Thymidine Incorporation Assay
Methodology:
-
Cell Seeding and Treatment: Similar to the BrdU assay, seed and treat cells with mTOR inhibitors in a 96-well plate.
-
Radiolabeling: Add [3H]-thymidine to each well and incubate for a defined period to allow for its incorporation into the DNA of proliferating cells.
-
Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester, which lyses the cells and traps the DNA on the filter.
-
Scintillation Counting: Wash the filter mat to remove unincorporated [3H]-thymidine. Measure the radioactivity on the filter mat using a scintillation counter. The level of radioactivity is directly proportional to the rate of cell proliferation.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the mTOR signaling pathway and a typical experimental workflow for validating an mTOR inhibitor.
Caption: The mTOR signaling pathway, highlighting the dual inhibition of mTORC1 and mTORC2 by WYE-687.
Caption: A typical experimental workflow for the validation of a dual mTORC1/mTORC2 inhibitor like WYE-687.
Conclusion
The experimental evidence strongly supports the characterization of WYE-687 as a potent, ATP-competitive dual inhibitor of both mTORC1 and mTORC2. Its ability to comprehensively block the mTOR signaling pathway, as demonstrated by the inhibition of key downstream markers and potent anti-proliferative effects, distinguishes it from first-generation allosteric mTORC1 inhibitors. The comparative data presented in this guide underscore the potential of WYE-687 as a valuable tool for researchers investigating the mTOR pathway and as a promising candidate for further therapeutic development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. WYE-687 | Src | mTOR | p38 MAPK | PI3K | TargetMol [targetmol.com]
- 3. PP242 suppresses cell proliferation, metastasis, and angiogenesis of gastric cancer through inhibition of the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. AZD8055 [openinnovation.astrazeneca.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PP242 suppresses cell proliferation, metastasis, and angiogenesis of gastric cancer through inhibition of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Cancer Research: WYE-687 vs. Torin1
In the landscape of cancer therapeutics, the PI3K/Akt/mTOR signaling pathway remains a critical target. Within this pathway, the mechanistic target of rapamycin (B549165) (mTOR) kinase, existing in two distinct complexes, mTORC1 and mTORC2, is a key regulator of cell growth, proliferation, and survival.[1] Second-generation ATP-competitive mTOR inhibitors have emerged as powerful tools, overcoming some limitations of earlier allosteric inhibitors like rapamycin. This guide provides a comprehensive comparative analysis of two prominent ATP-competitive mTOR inhibitors, WYE-687 and Torin1, for researchers, scientists, and drug development professionals.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
Both WYE-687 and Torin1 are potent and selective ATP-competitive inhibitors of mTOR, targeting the kinase domain directly.[2][3][4] This mechanism allows them to inhibit both mTORC1 and mTORC2 complexes, a significant advantage over rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.[1][5] By inhibiting both complexes, WYE-687 and Torin1 can more effectively shut down mTOR signaling, including the rapamycin-resistant functions of mTORC1, and prevent the feedback activation of Akt, a common resistance mechanism to rapalog therapy.[6][7]
The dual inhibition of mTORC1 and mTORC2 by these compounds leads to the suppression of downstream signaling pathways that control protein synthesis, cell cycle progression, and cell survival. Key downstream effectors inhibited include the phosphorylation of S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) by mTORC1, and the phosphorylation of Akt at Ser473 by mTORC2.[2][6]
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro and in vivo efficacy of WYE-687 and Torin1 across various cancer types.
Table 1: In Vitro Inhibitory Activity (IC50)
| Inhibitor | Target/Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| WYE-687 | mTOR | N/A | 7 | [2][3] |
| HL-60 | Acute Myeloid Leukemia | 33 - 1000 (dose-dependent) | [3] | |
| 786-O | Renal Cell Carcinoma | 23.21 ± 2.25 | [8] | |
| A498 | Renal Cell Carcinoma | < 50 | [8] | |
| Primary RCC Cells | Renal Cell Carcinoma | < 50 | [8] | |
| Torin1 | mTORC1 (in vitro) | N/A | 2 | [9] |
| mTORC2 (in vitro) | N/A | 10 | [9] | |
| mTOR (in vitro) | N/A | 3 | [6] | |
| Cellular mTOR | N/A | 2 - 10 | [6] |
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dose & Administration | Outcome | Reference(s) |
| WYE-687 | 786-O (RCC) | 25 mg/kg, oral gavage, daily | Significantly suppressed tumor growth. | [8] |
| Torin1 | U87MG (Glioblastoma) | 20 mg/kg, intraperitoneal injection | Efficacious with good pharmacodynamic inhibition. | [6] |
Table 3: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinase | IC50 (nM) | Fold Selectivity (vs. mTOR) | Reference(s) |
| WYE-687 | PI3Kα | >700 | >100 | [2] |
| PI3Kγ | >3500 | >500 | [2] | |
| Torin1 | PI3Kα | 1800 | ~600 | [6] |
| DNA-PK | 1000 | ~333 | [6] | |
| ATM | 600 | ~200 | [6] | |
| hVps34 | 3000 | ~1000 | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of WYE-687 and Torin1 are provided below.
mTOR Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of compounds on the kinase activity of mTORC1 and mTORC2.
Materials:
-
Purified active mTORC1 and mTORC2 complexes
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., recombinant 4E-BP1 for mTORC1, recombinant Akt for mTORC2)
-
ATP (typically at a concentration near the Km for mTOR)
-
WYE-687 or Torin1 at various concentrations
-
Phospho-specific antibodies for the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46), anti-phospho-Akt (Ser473))
-
Detection reagents (e.g., HRP-conjugated secondary antibody, chemiluminescent substrate)
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, purified mTOR complex, and the specific substrate.
-
Add varying concentrations of WYE-687 or Torin1 to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the appropriate phospho-specific primary antibody, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and quantify the band intensities to determine the IC50 values.
Western Blot Analysis for mTOR Pathway Inhibition
This method is used to assess the effect of the inhibitors on the phosphorylation status of downstream mTOR targets in whole cells.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
WYE-687 and Torin1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of WYE-687 or Torin1 for a specified duration (e.g., 1-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
WYE-687 and Torin1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed a known number of cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of WYE-687 or Torin1 for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate key aspects of the comparative analysis of WYE-687 and Torin1.
Caption: Dual inhibition of mTORC1 and mTORC2 by WYE-687 and Torin1.
Caption: General experimental workflow for comparing mTOR inhibitors.
Conclusion
Both WYE-687 and Torin1 are highly potent, second-generation ATP-competitive mTOR inhibitors that effectively block both mTORC1 and mTORC2 signaling. This dual inhibitory action translates to significant anti-proliferative and pro-apoptotic effects in a variety of cancer models, both in vitro and in vivo.
Key Similarities:
-
Mechanism of Action: Both are ATP-competitive inhibitors of the mTOR kinase, targeting both mTORC1 and mTORC2.
-
Potency: Both exhibit low nanomolar potency against mTOR.
-
Broad Applicability: Both have demonstrated efficacy across a range of cancer types.
Potential Differences:
-
Selectivity: While both are highly selective for mTOR over PI3K, the precise off-target kinase profiles may differ, which could have implications for therapeutic window and potential side effects. The available data suggests Torin1 may have a slightly broader off-target profile against other PIKK family members like DNA-PK and ATM at higher concentrations.[6]
-
Pharmacokinetics: The in vivo studies utilized different administration routes, suggesting potential differences in their pharmacokinetic properties that would require further investigation for clinical development.
Future Directions: A direct, head-to-head comparison of WYE-687 and Torin1 in a comprehensive panel of cancer cell lines and in multiple xenograft models under identical experimental conditions would be invaluable to definitively delineate their relative efficacy and therapeutic potential. Further investigation into their long-term effects, resistance mechanisms, and combination potential with other anti-cancer agents will be crucial for their clinical translation.
This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their specific cancer studies. The choice between WYE-687 and Torin1 may ultimately depend on the specific cancer type, the desired selectivity profile, and the experimental context.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of mTORC1 inhibition on proteasome activity and levels [bmbreports.org]
- 6. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 9. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]
A Head-to-Head Comparison of mTOR Inhibitors WYE-687 and AZD8055 in Oncology Research
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade frequently dysregulated in various malignancies. Dual mTORC1/mTORC2 inhibitors represent a significant advancement over earlier generation mTOR inhibitors. This guide provides a detailed, objective comparison of two prominent ATP-competitive mTOR kinase inhibitors, WYE-687 and AZD8055, focusing on their performance in specific cancer types, supported by experimental data.
Mechanism of Action and Biochemical Potency
Both WYE-687 and AZD8055 are potent and selective inhibitors of mTOR kinase, targeting both mTORC1 and mTORC2 complexes. This dual inhibition is crucial as it not only blocks the downstream signaling from mTORC1, which is involved in protein synthesis and cell growth, but also inhibits the mTORC2-mediated phosphorylation and activation of Akt, a key survival kinase.
AZD8055 demonstrates exceptional potency with a reported IC50 value of approximately 0.8 nM against mTOR kinase. In contrast, WYE-687 exhibits a slightly lower, yet still potent, IC50 of 7 nM against the mTOR enzyme. While both compounds are highly selective for mTOR over other kinases, WYE-687 has also been shown to inhibit PI3Kα and PI3Kγ at higher concentrations, with IC50 values of 81 nM and 3.11 µM, respectively.
In Vitro Performance in Specific Cancer Types
Renal Cell Carcinoma (RCC)
WYE-687 has demonstrated significant cytotoxic and anti-proliferative effects in established RCC cell lines. In contrast, studies on AZD8055 in RCC cell lines also show potent inhibition of cell viability.
| Drug | Cell Line | Assay | Endpoint | Result | Reference |
| WYE-687 | 786-O | MTT Assay | Cytotoxicity | Dose-dependent decrease in viability | |
| A498 | MTT Assay | Cytotoxicity | Dose-dependent decrease in viability | ||
| AZD8055 | UOK139 | MTT Assay | IC50 | 100-150 nM | |
| UOK140 | MTT Assay | IC50 | 100-150 nM | ||
| TfRCC cell lines | MTT Assay | IC50 | 20-50 nM |
Table 1: Comparative in vitro efficacy of WYE-687 and AZD8055 in Renal Cell Carcinoma cell lines.
Acute Myeloid Leukemia (AML)
Both inhibitors have been evaluated for their anti-leukemic activity. WYE-687 has been shown to potently inhibit the survival of AML cell lines in a dose-dependent manner. Similarly, AZD8055 has demonstrated anti-tumor activity in AML cells by decreasing proliferation and inducing apoptosis.
| Drug | Cell Line | Assay | Endpoint | Result | Reference |
| WYE-687 | HL-60 | MTT Assay | Cell Survival | Potent dose-dependent inhibition | |
| U937 | MTT Assay | Cell Survival | Potent dose-dependent inhibition | ||
| AZD8055 | AML cell lines | Proliferation Assay | Proliferation | Decreased blast cell proliferation | |
| AML cell lines | Apoptosis Assay | Apoptosis | Induced caspase-dependent apoptosis |
Table 2: Comparative in vitro efficacy of WYE-687 and AZD8055 in Acute Myeloid Leukemia cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of mTOR inhibitors.
mTOR Kinase Assay (DELFIA)
This assay quantifies the enzymatic activity of mTOR and its inhibition by compounds like WYE-687 and AZD8055.
-
Enzyme Dilution : Dilute purified FLAG-tagged mTOR in kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, 0.5 mM DTT, 0.25 µM microcystin (B8822318) LR, and 100 µg/mL BSA).
-
Inhibitor Addition : Add the test inhibitor (WYE-687 or AZD8055) or DMSO vehicle to the wells of a 96-well plate.
-
Kinase Reaction Initiation : Add the diluted enzyme to the wells, followed by the addition of a kinase assay buffer containing ATP and the substrate (e.g., His6-S6K) to a final volume of 25 µL.
-
Incubation : Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Reaction Termination : Stop the reaction by adding 25 µL of a stop buffer (20 mM HEPES pH 7.4, 20 mM EDTA, 20 mM EGTA).
-
Detection : Transfer the reaction mixture to a MaxiSorp plate. Detect the phosphorylated substrate using a Europium-labeled anti-phospho-substrate antibody. After washing, add DELFIA Enhancement solution and read the time-resolved fluorescence.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of WYE-687 or AZD8055 and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot Analysis for mTOR Pathway Signaling
Western blotting is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Cell Lysis : After treatment with the inhibitors, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by WYE-687 and AZD8055.
Experimental Workflow for In Vitro Drug Comparison
Caption: A generalized workflow for the in vitro comparison of mTOR inhibitors.
Conclusion
Both WYE-687 and AZD8055 are highly potent, second-generation mTOR kinase inhibitors with demonstrated efficacy in preclinical cancer models. AZD8055 appears to have a higher biochemical potency with a sub-nanomolar IC50 value. While direct comparative studies are limited, the available data suggest that both compounds effectively inhibit cancer cell growth and survival in malignancies such as renal cell carcinoma and acute myeloid leukemia by dually targeting mTORC1 and mTORC2. The choice between these inhibitors for specific research applications may depend on the cancer type, the specific genetic context of the tumor, and other experimental variables. The provided protocols and diagrams offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising mTOR inhibitors.
In Vivo Potency of WYE-687: A Comparative Analysis Against Other mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo potency of WYE-687, a potent and selective ATP-competitive mTOR inhibitor, against other key mTOR inhibitors, including first-generation rapalogs and other second-generation dual mTORC1/mTORC2 inhibitors. The information is compiled from preclinical studies to assist researchers in evaluating the therapeutic potential of these agents in various cancer models.
Executive Summary
WYE-687 is a second-generation mTOR inhibitor that distinguishes itself by concurrently blocking both mTORC1 and mTORC2 complexes. This dual inhibition is designed to overcome the limitations of first-generation inhibitors like rapamycin (B549165) and its analogs (rapalogs), which primarily target mTORC1 and can lead to feedback activation of pro-survival signaling pathways. Preclinical in vivo data demonstrate that WYE-687 exhibits significant anti-tumor activity in various xenograft models, often showing superior or comparable potency to other mTOR inhibitors. This guide presents the available quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to facilitate an objective comparison.
Data Presentation: In Vivo Anti-Tumor Efficacy
The following tables summarize the in vivo anti-tumor efficacy of WYE-687 and other mTOR inhibitors from various preclinical studies. It is important to note that a direct comparison of potency is challenging due to variations in experimental models, including the cancer cell lines, mouse strains, and dosing regimens used in different studies.
Table 1: In Vivo Efficacy of WYE-687
| Xenograft Model | Mouse Strain | WYE-687 Dose and Schedule | Key Findings | Reference |
| 786-O (Renal Cell Carcinoma) | Nude mice | 25 mg/kg, oral gavage, daily | Potently suppressed tumor xenograft growth. | [1] |
Table 2: In Vivo Efficacy of Other mTOR Inhibitors
| Inhibitor | Xenograft Model | Mouse Strain | Dose and Schedule | Tumor Growth Inhibition (TGI) / Key Findings | Reference |
| Sapanisertib (INK-128) | ZR-75-1 (Breast Cancer) | Nude mice | 0.3 mg/kg/day, oral | Showed tumor growth inhibition efficacy. | [2] |
| MDA-MB-361 (Breast Cancer) | Nude mice | 0.3 and 1 mg/kg, oral gavage, daily | Not specified | [3] | |
| Vistusertib (AZD2014) | Various xenograft and primary explant models | Not specified | Dose-dependent | Induces dose-dependent tumor growth inhibition. | [4] |
| MCF7 (Breast Cancer) | SCID mice | 3.75, 7.5, and 15 mg/kg | Dose-dependent modulation of mTORC1/2 biomarkers. | [4] | |
| Everolimus (B549166) (RAD001) | HT29 (Colorectal Cancer) | Not specified | Not specified | Average TGI = 40% | [5] |
| HCT116 (Colorectal Cancer) | Not specified | Not specified | Average TGI = 44% | [5] | |
| MDA-MB-468 (Breast Cancer) | Not specified | 10 mg/kg, 3 times/week for 3 weeks | T/C value of 38.3% on day 22. | [6] | |
| Temsirolimus (B1684623) (CCI-779) | 4T1 (Breast Cancer) | Immunocompetent mice | 5 mg/kg | Approximately 45% tumor growth inhibition compared to vehicle. | [7] |
| 8226 (Multiple Myeloma) | NOD/SCID mice | 20 mg/kg | Significant reduction in tumor volume. | [8] |
Table 3: Comparative In Vivo Studies
| Comparison | Xenograft Model | Key Findings | Reference |
| WYE-687 vs. Rapamycin & Everolimus | 786-O (Renal Cell Carcinoma) | In vitro, WYE-687 was significantly more potent in inhibiting RCC cell survival and proliferation than rapamycin and everolimus (RAD001).[7] | [7] |
| Ku0063794 (mTORC1/2 inhibitor) vs. Temsirolimus | 786-O (Renal Cell Carcinoma) | In a xenograft model, there was no difference in the inhibition of tumor growth between Ku0063794 and temsirolimus.[9] | [9][10] |
| Dual PI3K/mTOR inhibitors vs. Everolimus | Acute Lymphoblastic Leukemia | Dual PI3K/mTOR inhibitors showed superior in vitro activity, but in vivo responses were variable and not always superior to everolimus.[11] | [11] |
Experimental Protocols
General Protocol for In Vivo Xenograft Tumor Model Efficacy Study
This protocol outlines a typical workflow for evaluating the in vivo anti-tumor efficacy of an mTOR inhibitor using a cell line-derived xenograft (CDX) model in immunodeficient mice.
-
Cell Culture and Preparation:
-
Culture the selected human cancer cell line (e.g., 786-O for renal cancer) under standard conditions (37°C, 5% CO₂).
-
Harvest cells during the exponential growth phase.
-
Wash the cells with sterile, serum-free phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel to the desired concentration (e.g., 5 x 10⁷ cells/mL). Keep the cell suspension on ice.
-
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the procedure.
-
Anesthetize each mouse using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject a specific volume of the cell suspension (e.g., 100 µL) into the flank of each mouse.
-
-
Tumor Monitoring and Group Randomization:
-
Once tumors become palpable, measure the tumor volume 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group), ensuring similar mean tumor volumes across groups.
-
-
Drug Formulation and Administration:
-
Prepare the mTOR inhibitor (e.g., WYE-687) in a suitable vehicle (e.g., 5% ethanol, 2% Tween 80, and 5% polyethylene (B3416737) glycol-400 for oral gavage) at the desired concentration.[1]
-
The control group receives the vehicle alone.
-
Administer the drug and vehicle according to the planned schedule (e.g., daily oral gavage).
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Monitor animals daily for any signs of toxicity.
-
The study is typically concluded when tumors in the control group reach a specified size or after a fixed duration.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, Western blotting for pharmacodynamic markers).
-
Pharmacodynamic Analysis:
-
To assess the in vivo target engagement, tumors from a subset of animals can be harvested at specific time points after drug administration.
-
Prepare tumor lysates and perform Western blotting to analyze the phosphorylation status of key mTOR pathway proteins, such as p-S6K1, p-S6 (for mTORC1 activity), and p-Akt (Ser473) (for mTORC2 activity).[1]
Mandatory Visualization
Signaling Pathway Diagram
Caption: The mTOR signaling pathway highlighting the dual inhibition of mTORC1 and mTORC2 by WYE-687.
Experimental Workflow Diagram
References
- 1. Physiologically based pharmacokinetic models for everolimus and sorafenib in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 5. Efficacy, tolerability and pharmacokinetics of combined targeted MEK and dual mTORC1/2 inhibition in a preclinical model of mucosal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 8. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A comparison of Ku0063794, a dual mTORC1 and mTORC2 inhibitor, and temsirolimus in preclinical renal cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
WYE-687: A Comparative Guide to a Second-Generation mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mTOR kinase inhibitor WYE-687, comparing its effects across different cancer models with other prominent second-generation mTOR inhibitors. The data presented is compiled from various preclinical studies to offer an objective comparison of performance, supported by detailed experimental protocols and visual representations of key cellular pathways.
Introduction to WYE-687 and Second-Generation mTOR Inhibitors
WYE-687 is a potent, ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), targeting both mTOR Complex 1 (mTORC1) and mTORC2.[1][2] This dual inhibition is a hallmark of second-generation mTOR inhibitors, developed to overcome the limitations of first-generation inhibitors (rapalogs), which primarily target mTORC1.[3][4] By inhibiting both complexes, WYE-687 and its counterparts aim to achieve a more complete blockade of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[5][6] This guide compares WYE-687 with other notable second-generation mTOR inhibitors: AZD8055, OSI-027, and INK128 (Sapanisertib).
Comparative Efficacy in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of WYE-687 and its comparators in various cancer cell lines, demonstrating their potent anti-proliferative activity.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| WYE-687 | mTOR (biochemical) | - | 7 | [7][8] |
| Renal Cell Carcinoma | 786-O | <50 | [9] | |
| Renal Cell Carcinoma | A498 | <50 | [9] | |
| AZD8055 | mTOR (biochemical) | - | 0.8 | [10] |
| Breast Cancer | TamR | 18 | [10] | |
| Breast Cancer | MCF7-X | 24 | [10] | |
| Laryngeal Carcinoma | Hep-2 | ~15 (converted from 8µg/L) | [11] | |
| OSI-027 | mTORC1 (biochemical) | - | 22 | [12] |
| mTORC2 (biochemical) | - | 65 | [12] | |
| Breast Cancer | BT-474 | 300 (cellular pAKT S473) | [13] | |
| INK128 (Sapanisertib) | mTOR (biochemical) | - | 1 | [14] |
| Prostate Cancer | PC3 | 100 | [14] |
Signaling Pathway Inhibition
WYE-687 effectively inhibits the phosphorylation of key downstream effectors of both mTORC1 and mTORC2. Western blot analyses in various cancer cell lines have demonstrated a significant reduction in the phosphorylation of S6 kinase (S6K), 4E-binding protein 1 (4E-BP1), and Akt at serine 473 (S473).[8][15] This confirms the dual inhibitory action of WYE-687 on both mTOR complexes.
In Vivo Antitumor Activity
Preclinical studies using xenograft models have demonstrated the in vivo efficacy of WYE-687 in suppressing tumor growth. For instance, in a renal cell carcinoma (786-O) xenograft model, oral administration of WYE-687 led to a significant reduction in tumor volume.[9] This is consistent with findings for other second-generation mTOR inhibitors, which have also shown robust anti-tumor activity in various xenograft models.[10][12]
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of WYE-687 or other mTOR inhibitors for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Drug Administration: Randomize mice into treatment and control groups. Administer WYE-687 or other inhibitors orally or via intraperitoneal injection at the desired dose and schedule.
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for proliferation (Ki-67) and signaling pathway markers.[16][17]
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with the mTOR inhibitors for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).[18][19]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
Conclusion
WYE-687 is a potent dual mTORC1/mTORC2 inhibitor with significant anti-cancer activity across various preclinical models. Its performance is comparable to other second-generation mTOR inhibitors like AZD8055, OSI-027, and INK128, all of which demonstrate high potency in inhibiting mTOR signaling and suppressing tumor growth. The choice of inhibitor for a specific cancer type may depend on the specific genetic background of the tumor and its reliance on the PI3K/AKT/mTOR pathway. The experimental protocols provided in this guide offer a framework for the continued investigation and cross-validation of these promising therapeutic agents.
References
- 1. cusabio.com [cusabio.com]
- 2. WYE-687 - Wikipedia [en.wikipedia.org]
- 3. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WYE-687 | Src | mTOR | p38 MAPK | PI3K | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 10. Impact of dual mTORC1/2 mTOR kinase inhibitor AZD8055 on acquired endocrine resistance in breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2.13. Immunohistochemical Analysis in Tumor Xenografts [bio-protocol.org]
- 17. Method for the validation of immunohistochemical staining using SCID mouse xenografts: Expression of CD40 and CD154 in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of WYE-687 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
WYE-687, a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2, has demonstrated significant single-agent anti-tumor activity in various preclinical cancer models. Its mechanism of action, targeting a central node in cell growth and proliferation signaling, provides a strong rationale for its investigation in combination with other anticancer agents. This guide provides a comparative overview of the synergistic effects of WYE-687 and other dual mTORC1/mTORC2 inhibitors with various classes of anticancer drugs, supported by available preclinical data and detailed experimental protocols.
Rationale for Combination Therapies
The mTOR signaling pathway is a critical regulator of cell metabolism, growth, and survival, and its dysregulation is a common feature in many cancers. While single-agent mTOR inhibitors have shown clinical activity, their efficacy can be limited by feedback loops and crosstalk with other signaling pathways. Combining mTOR inhibitors with other anticancer agents offers a promising strategy to overcome these limitations and enhance therapeutic efficacy.
Dual inhibition of mTORC1 and mTORC2, as achieved by WYE-687, is believed to offer a more profound and sustained blockade of the PI3K/AKT/mTOR pathway compared to mTORC1-selective inhibitors (rapalogs). This comprehensive inhibition can prevent the feedback activation of AKT, a common resistance mechanism to rapalogs, making dual inhibitors like WYE-687 attractive candidates for combination therapies.
Synergistic Effects of Dual mTORC1/mTORC2 Inhibitors with Other Anticancer Agents
While specific preclinical studies detailing the synergistic combinations of WYE-687 are limited in the public domain, research on other dual mTORC1/mTORC2 inhibitors provides valuable insights into potential synergistic pairings. These studies highlight the potential for enhanced anti-tumor activity when these agents are combined with chemotherapy, targeted therapies, and apoptosis inducers.
Combination with Chemotherapy
Preclinical evidence suggests that dual mTORC1/mTORC2 inhibitors can sensitize cancer cells to the cytotoxic effects of traditional chemotherapeutic agents. For instance, the dual mTOR inhibitor PP242 has been shown to enhance the antitumor efficacy of cisplatin (B142131) in esophageal squamous cell carcinoma cells by promoting cisplatin-induced apoptosis.[1] This synergy is often attributed to the ability of mTOR inhibition to arrest the cell cycle, making cancer cells more susceptible to DNA-damaging agents.
dot
Caption: WYE-687 and Chemotherapy Synergy Model.
Combination with Targeted Therapies
Combining dual mTORC1/mTORC2 inhibitors with other targeted agents that hit parallel or downstream pathways can lead to more effective tumor growth inhibition. A key area of investigation is the combination with PI3K inhibitors. While WYE-687 itself has some activity against PI3Kα, combining it with a more potent PI3K inhibitor could provide a more complete blockade of the PI3K/AKT/mTOR axis. Studies have shown that the combined inhibition of PI3K and mTOR can lead to durable tumor regressions in preclinical models of HER2-positive breast cancer brain metastases.[2]
dot
Caption: PI3K/mTOR Pathway Dual Inhibition.
Combination with BCL-2 Inhibitors
A promising strategy involves combining dual mTORC1/mTORC2 inhibitors with BCL-2 family protein inhibitors, such as venetoclax (B612062). In acute myeloid leukemia (AML), the dual mTORC1/2 inhibitor INK128 has been shown to synergistically enhance cell death when combined with venetoclax.[3][4] This synergy is linked to the downregulation of the anti-apoptotic protein MCL-1, a known resistance factor to venetoclax. This combination has shown efficacy in both venetoclax-sensitive and -resistant AML models.
Quantitative Data Summary
| Combination | Cancer Type | Metric | Result | Reference |
| PP242 + Cisplatin | Esophageal Squamous Cell Carcinoma | Apoptosis Assay | Enhanced cisplatin-induced apoptosis | [1] |
| INK128 + Venetoclax | Acute Myeloid Leukemia (AML) | Cell Viability / Apoptosis | Synergistic induction of cell death in AML cell lines and primary samples | [3][4] |
| PI3K Inhibitor + mTOR Inhibitor | HER2+ Breast Cancer Brain Mets | Tumor Growth in PDX models | Durable tumor regressions | [2] |
| AZD8055 (dual mTORi) vs. Everolimus | Adult T-cell Leukemia | In vivo xenograft growth | AZD8055 more significantly inhibited tumor growth than everolimus | [5] |
Experimental Protocols
Below are generalized experimental protocols for assessing the synergistic effects of WYE-687 in combination with other anticancer agents. These protocols are based on standard methodologies used in preclinical cancer research.
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effect of WYE-687 in combination with another anticancer agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
WYE-687
-
Anticancer agent of interest
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of WYE-687 and the other anticancer agent, both individually and in combination at fixed ratios.
-
Treatment: Treat the cells with the single agents and their combinations for a specified period (e.g., 72 hours). Include vehicle-treated cells as a control.
-
Viability Assay: After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]
dot
Caption: In Vitro Synergy Assessment Workflow.
In Vivo Combination Efficacy Study
Objective: To evaluate the in vivo anti-tumor efficacy of WYE-687 in combination with another anticancer agent in a xenograft or patient-derived xenograft (PDX) mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells or PDX tissue
-
WYE-687 formulated for in vivo administration
-
Anticancer agent of interest formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells or PDX tissue into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, WYE-687 alone, other agent alone, combination).
-
Treatment Administration: Administer the treatments according to the planned schedule, dose, and route of administration.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly) to assess toxicity.
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors reach a maximum size, or a specific time point).
-
Data Analysis: Plot tumor growth curves for each group. Statistically compare the tumor growth inhibition between the combination group and the single-agent and vehicle groups to determine if the combination treatment is significantly more effective.
Conclusion
The dual inhibition of mTORC1 and mTORC2 by WYE-687 presents a compelling strategy for cancer therapy. While direct evidence for synergistic combinations involving WYE-687 is still emerging, the broader data for this class of inhibitors strongly suggest significant potential for enhanced anti-tumor activity when combined with chemotherapy, other targeted therapies, and apoptosis inducers. The provided experimental frameworks offer a guide for the preclinical evaluation of novel WYE-687 combinations, which will be crucial for identifying the most effective therapeutic strategies for future clinical development. Further research is warranted to explore and quantify the synergistic potential of WYE-687 with a range of anticancer agents across different tumor types.
References
- 1. A dual mTORC1 and mTORC2 inhibitor shows antitumor activity in esophageal squamous cell carcinoma cells and sensitizes them to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination inhibition of PI3K and mTORC1 yields durable remissions in mice bearing orthotopic patient-derived xenografts of HER2-positive breast cancer brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual mTORC1/2 Inhibition Synergistically Enhances AML Cell Death in Combination with the BCL2 Antagonist Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual mTORC1/2 inhibition synergistically enhances AML cell death in combination with the BCL2 antagonist venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SynergyFinder 2.0: visual analytics of multi-drug combination synergies - PubMed [pubmed.ncbi.nlm.nih.gov]
WYE-687's activity in rapamycin-resistant cancer cell lines
A Comparative Guide to a Novel Dual mTORC1/mTORC2 Inhibitor
For researchers, scientists, and drug development professionals investigating novel cancer therapeutics, the emergence of resistance to established treatments presents a continuous challenge. Rapamycin (B549165) and its analogs (rapalogs), which target the mechanistic Target of Rapamycin (mTOR), have shown efficacy in various cancers. However, both intrinsic and acquired resistance limit their clinical utility. This guide provides a comprehensive comparison of WYE-687, a potent ATP-competitive mTOR kinase inhibitor, with rapamycin, focusing on its enhanced activity in rapamycin-resistant cancer cell lines.
Executive Summary
WYE-687 demonstrates superior cytotoxic and anti-proliferative activity compared to rapamycin and its analog RAD001 (everolimus) in cancer cell lines exhibiting rapamycin resistance. Unlike rapamycin, which primarily acts as an allosteric inhibitor of mTOR Complex 1 (mTORC1), WYE-687 is an ATP-competitive inhibitor of the mTOR kinase domain, enabling it to block the activity of both mTORC1 and mTORC2.[1][2][3][4] This dual inhibition effectively circumvents common rapamycin resistance mechanisms, such as mutations in the FKBP12-rapamycin binding (FRB) domain of mTOR or the upregulation of mTORC2 signaling. Experimental data from renal cell carcinoma (RCC) cell lines highlight the significant potency advantage of WYE-687.
Performance Comparison: WYE-687 vs. Rapamycin and Analogs
The efficacy of WYE-687 in overcoming rapamycin resistance is evident in its potent inhibition of cancer cell viability and proliferation at nanomolar concentrations, where rapamycin and its analogs are largely ineffective.
Quantitative Analysis of In Vitro Efficacy
The following table summarizes the comparative inhibitory concentrations (IC50) and effects on cell viability of WYE-687, rapamycin, and RAD001 in the 786-O renal cell carcinoma cell line, which is known to be resistant to rapamycin.
| Compound | Target(s) | Cell Line | Assay | IC50 | Viability Reduction (at 50 nM) | Reference |
| WYE-687 | mTORC1 & mTORC2 | 786-O | MTT | 23.21 ± 2.25 nM | ~55% | [2] |
| Rapamycin | mTORC1 (allosteric) | 786-O | MTT | >1000 nM | ~20% | [1][2] |
| RAD001 (Everolimus) | mTORC1 (allosteric) | 786-O | MTT | >1000 nM | ~31% | [1][2] |
These data clearly demonstrate the significantly lower IC50 value of WYE-687, indicating its superior potency in this rapamycin-resistant cell line. At a concentration of 50 nM, WYE-687 induced a substantially greater reduction in cell viability compared to both rapamycin and RAD001.[2]
Further studies have shown that WYE-687 also effectively inhibits other cancer cell lines, including those of breast, lung, and prostate origin, often with greater efficacy than rapamycin.[5][6]
Mechanism of Action: Overcoming Resistance
The key to WYE-687's effectiveness in rapamycin-resistant settings lies in its distinct mechanism of action compared to rapamycin.
As depicted in Figure 1, rapamycin forms a complex with FKBP12 to allosterically inhibit mTORC1, which can be rendered ineffective by mutations in the FRB domain. In contrast, WYE-687 directly binds to the ATP-binding site of the mTOR kinase domain, a mechanism that is unaffected by FRB mutations. Furthermore, rapamycin treatment can lead to a feedback activation of AKT signaling via the disruption of a negative feedback loop, which can promote cell survival. WYE-687's inhibition of mTORC2 prevents this feedback activation by blocking AKT phosphorylation at Ser473.[1][2][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of WYE-687, rapamycin, or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro mTOR Kinase Assay
This assay measures the direct inhibitory effect of compounds on mTOR kinase activity.
Protocol:
-
Immunoprecipitation of mTOR: Lyse cells and immunoprecipitate mTORC1 and mTORC2 complexes using specific antibodies (e.g., anti-Raptor for mTORC1, anti-Rictor for mTORC2).
-
Kinase Reaction: Resuspend the immunoprecipitates in a kinase buffer containing a substrate (e.g., recombinant S6K1 for mTORC1, or AKT for mTORC2) and ATP.
-
Compound Addition: Add varying concentrations of WYE-687 or other inhibitors to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Detection of Phosphorylation: Stop the reaction and detect the phosphorylation of the substrate using methods such as Western blotting with phospho-specific antibodies or through a DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) format.[5]
-
Data Analysis: Quantify the level of substrate phosphorylation to determine the inhibitory activity of the compounds.
Western Blotting for mTOR Signaling Pathway
Western blotting is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling cascade.
Protocol:
-
Cell Lysis: Treat cells with the compounds of interest for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, phospho-AKT, phospho-S6K1, and their total protein counterparts) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Densitometrically quantify the bands to determine the relative levels of protein phosphorylation.
Conclusion
WYE-687 represents a significant advancement in the development of mTOR inhibitors, particularly for cancers that have developed resistance to first-generation rapalogs. Its ability to dually inhibit mTORC1 and mTORC2 through an ATP-competitive mechanism allows it to overcome key resistance pathways. The preclinical data strongly support the superior efficacy of WYE-687 over rapamycin in resistant cancer cell lines. Further investigation into the clinical potential of WYE-687 and similar dual mTORC1/mTORC2 inhibitors is warranted to address the unmet need for effective therapies in patients with rapamycin-resistant tumors.
References
- 1. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]
- 2. Concurrent inhibition of mTORC1 and mTORC2 by WYE-687 inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WYE-687 - Wikipedia [en.wikipedia.org]
- 4. Differentiating mTOR Inhibitors in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for WYE-687 Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experiments to the proper disposal of chemical reagents. WYE-687 dihydrochloride (B599025), a potent and selective mTOR inhibitor, requires careful handling and disposal due to its biological activity.[1] Adherence to established protocols is crucial to protect personnel and the environment.
Core Principle: Treat as Hazardous Chemical Waste
Given its potent biological effects, including antiproliferative properties, all waste generated from the use of WYE-687 dihydrochloride must be managed as hazardous chemical waste.[2] Under no circumstances should this compound, its solutions, or contaminated materials be disposed of in standard trash or down the sanitary sewer.
Step-by-Step Disposal Protocol
This protocol provides a comprehensive guide for the safe disposal of solid this compound and solutions containing the inhibitor.
1. Waste Segregation and Collection:
-
Dedicated Waste Streams: To prevent accidental chemical reactions and ensure proper disposal, do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[2]
-
Solid Waste: All solid materials contaminated with this compound should be collected in a designated, leak-proof hazardous waste container. This includes:
-
Unused or expired solid this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Weighing papers, pipette tips, and other contaminated consumables.[2]
-
-
Liquid Waste: All aqueous and solvent solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[2]
2. Container Selection and Labeling:
-
Appropriate Containers: Use only approved, leak-proof containers with secure, tight-fitting lids for all this compound waste.
-
Clear and Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Potentially Cytotoxic," "Chemical Waste").
3. Decontamination of Glassware and Equipment:
-
Initial Rinse: Glassware and equipment that have come into contact with this compound should be rinsed with an appropriate solvent (e.g., the solvent used to prepare the solution).
-
Rinsate Collection: The initial rinsate must be collected and disposed of as hazardous liquid waste.[2] Subsequent rinses may be permissible for drain disposal depending on local regulations; however, the best practice is to collect all rinsates as hazardous waste.[2]
4. Storage of Hazardous Waste:
-
Designated Storage Area: Store sealed hazardous waste containers in a designated, secure area within the laboratory.
-
Secondary Containment: It is highly recommended to use secondary containment for liquid waste containers to prevent and contain potential spills.
5. Final Disposal:
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
-
Follow Institutional Procedures: Adhere to all institutional procedures for waste manifests and pickups.
Quantitative Data Summary
For reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 601.53 g/mol | |
| Purity | ≥98% (HPLC) | |
| IC₅₀ for mTOR | 7 nM | [1] |
| Solubility in Water | to 100 mM | |
| Solubility in DMSO | to 100 mM |
Experimental Protocol Reference
The biological activity of this compound as a potent mTOR inhibitor has been demonstrated in various experimental settings. One key experimental protocol is the in vitro immune-complex kinase assay to measure the inhibition of mTORC1 and mTORC2. In this assay, the mTORC2-specific substrate His6-AKT or the mTORC1 substrate His6-S6K is incubated with the respective immune-precipitated mTOR complex in the presence of varying concentrations of WYE-687. The level of substrate phosphorylation is then quantified to determine the inhibitory activity of the compound.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling WYE-687 Dihydrochloride
This guide provides crucial safety protocols, operational plans, and disposal procedures for researchers, scientists, and drug development professionals working with WYE-687 dihydrochloride (B599025). As a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR), this compound requires careful handling to ensure personnel safety and experimental integrity.
Disclaimer: A specific Safety Data Sheet (SDS) for WYE-687 dihydrochloride was not located. The following guidance is based on the compound's known biological activity, general safety protocols for handling potent, biologically active small molecules, and information from SDSs for other hazardous chemical compounds. It is imperative to supplement this guide with a thorough risk assessment specific to your laboratory's conditions.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, a potent inhibitor of both mTORC1 and mTORC2 complexes.[1][2][3]
| Property | Value | Source |
| Molecular Weight | 601.53 g/mol | |
| Formula | C₂₈H₃₂N₈O₃·2HCl | |
| IC₅₀ (mTOR) | 7 nM | [2] |
| Selectivity | ~100-fold for mTOR over PI 3-Kα~500-fold for mTOR over PI 3-Kγ | [2] |
| Max Solubility (Water) | 100 mM (60.15 mg/mL) | |
| Max Solubility (DMSO) | 100 mM (60.15 mg/mL) | |
| Purity | ≥98% (HPLC) | |
| Storage | Desiccate at Room Temperature |
Personal Protective Equipment (PPE)
Given the compound's potent biological activity and antiproliferative effects, it should be handled as a hazardous substance.[2] The following PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
-
Hand Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile) at all times. Double-gloving is recommended, especially when handling the pure solid or concentrated stock solutions. Dispose of gloves immediately after handling the compound.
-
Eye Protection: Use chemical safety goggles or a face shield that meets appropriate government standards to protect against dust particles and splashes.
-
Body Protection: A fully buttoned laboratory coat is required. For procedures with a high risk of splashing or aerosol generation, a chemical-resistant apron or disposable overalls should be worn.
-
Respiratory Protection: All handling of the solid compound (weighing, reconstituting) must be performed in a certified chemical fume hood or other ventilated enclosure to avoid inhaling dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and to prevent environmental contamination.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation and Area Designation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, vortexer) and PPE before starting.
-
-
Weighing the Compound (Solid Form):
-
Perform all weighing operations within the designated fume hood.
-
Use a tared, disposable weigh boat.
-
Handle the compound gently to avoid generating dust.
-
Close the primary container immediately after removing the desired amount.
-
-
Preparing Stock Solutions:
-
This compound is soluble in water and DMSO up to 100 mM.
-
Slowly add the desired solvent to the vial containing the weighed solid compound.
-
Cap the vial securely and vortex until the solid is completely dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
-
Use in Experiments:
-
When diluting stock solutions for assays, continue to work within the fume hood.
-
Handle all solutions containing the compound with the same level of precaution as the stock solution.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.
-
Thoroughly clean all non-disposable equipment that came into contact with the compound.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, pipette tips, vials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing the compound should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.
-
Final Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Protocols
In Vitro mTOR Kinase Assay (DELFIA Format)
This protocol is adapted from a method used to assess the activity of mTOR inhibitors and measures the phosphorylation of a substrate (e.g., His6-S6K).[2]
-
Enzyme Preparation: Dilute purified FLAG-mTOR enzyme in kinase assay buffer (e.g., 10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).
-
Kinase Reaction:
-
In a 96-well plate, mix the diluted enzyme with the this compound dilutions or vehicle control.
-
Initiate the kinase reaction by adding the kinase assay buffer containing ATP and the substrate (e.g., His6-S6K).
-
Final reaction conditions might be: 800 ng/mL FLAG-mTOR, 100 µM ATP, 1.25 µM His6-S6K.[2]
-
Incubate the plate at room temperature for 2 hours with gentle shaking.[2]
-
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES pH 7.4, 20 mM EDTA, 20 mM EGTA).[2]
-
Detection (DELFIA):
-
Transfer the terminated reaction mixture to a high-binding plate to allow the His-tagged substrate to attach. Incubate for 2 hours.[2]
-
Wash the wells once with PBS.
-
Add a Europium-labeled anti-phospho-substrate antibody (e.g., Eu-P(T389)-S6K antibody) and incubate for 1 hour.[2]
-
Wash the wells four times with PBS containing 0.05% Tween 20 (PBST).[2]
-
Add a DELFIA enhancement solution and read the time-resolved fluorescence in a compatible plate reader.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition based on the signal from the treated wells relative to the vehicle controls.
Mandatory Visualizations
mTOR Signaling Pathway Inhibition
WYE-687 is an ATP-competitive inhibitor that acts directly on the kinase domain of mTOR, thereby blocking the activity of both the mTORC1 and mTORC2 complexes. This dual inhibition prevents the phosphorylation of downstream substrates like S6K and Akt, respectively, leading to cell cycle arrest and apoptosis.[1][2]
Caption: WYE-687 inhibits mTORC1 and mTORC2, blocking downstream pro-growth and survival signals.
Experimental Workflow for Handling WYE-687
This diagram outlines the critical steps for safely managing this compound from receipt to disposal.
Caption: A procedural workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
